Technical Documentation Center

Benzyl N-methyl-N-(2-oxoethyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl N-methyl-N-(2-oxoethyl)carbamate
  • CAS: 107201-33-2

Core Science & Biosynthesis

Foundational

Benzyl N-methyl-N-(2-oxoethyl)carbamate CAS number

An In-depth Technical Guide to Benzyl N-methyl-N-(2-oxoethyl)carbamate Abstract This technical guide provides a comprehensive overview of Benzyl N-methyl-N-(2-oxoethyl)carbamate, identified by CAS number 107201-33-2.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl N-methyl-N-(2-oxoethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of Benzyl N-methyl-N-(2-oxoethyl)carbamate, identified by CAS number 107201-33-2.[1][2][3][4] This document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its significant potential in the field of drug discovery and development. The core focus is on the compound's reactive aldehyde moiety, positioning it as a valuable intermediate for the synthesis of targeted covalent inhibitors, particularly for the aldehyde dehydrogenase (ALDH) superfamily of enzymes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research programs.

Compound Identification and Physicochemical Properties

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a functionally rich organic molecule featuring a benzyl carbamate protecting group and a terminal aldehyde. This unique combination makes it a versatile building block in chemical synthesis.

Chemical Structure

The molecular structure consists of a central nitrogen atom bonded to a methyl group, a 2-oxoethyl (acetaldehyde) group, and a benzyloxycarbonyl group.

Caption: Chemical Structure of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Compound Identifiers
IdentifierValueSource(s)
CAS Number 107201-33-2[1][2][3][4][5]
IUPAC Name benzyl N-methyl-N-(2-oxoethyl)carbamate[1][4]
Molecular Formula C₁₁H₁₃NO₃[1][2][6]
Molecular Weight 207.23 g/mol [2][3][4]
Canonical SMILES CN(CC=O)C(=O)OCC1=CC=CC=C1[1][6]
InChI InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3[1][3][4][6]
InChI Key ULSOLOBYKJRHGB-UHFFFAOYSA-N[1][3][4][6]
MDL Number MFCD14635609[1][2][3]
Physicochemical Properties
PropertyValueSource(s)
Physical Form Pale-yellow to Yellow-brown Liquid[3][4]
Purity ≥95%[1][3][4]
Boiling Point 314.2 ± 31.0 °C (Predicted)[2]
Density 1.152 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[3][4]

Synthesis and Purification Protocol

The synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate is not widely published in peer-reviewed literature, but a robust synthetic route can be designed based on established carbamate formation chemistry. The following protocol describes a reliable method starting from commercially available precursors. The causality behind this choice rests on the high-yielding and well-documented nature of the reaction between an amine and benzyl chloroformate to form a Cbz-protected amine.

Proposed Synthetic Workflow

The proposed synthesis involves two main steps: 1) Swern oxidation of a protected amino alcohol to the corresponding aldehyde, followed by 2) Cbz-protection of the secondary amine. An alternative, more direct approach is the Cbz-protection of N-methylaminoacetaldehyde, though the starting material's stability can be a concern. The workflow below outlines the protection of 2-(methylamino)ethanol followed by oxidation.

G start 2-(Methylamino)ethanol + Benzyl Chloroformate step1 Step 1: Cbz Protection Base (e.g., NaHCO₃) DCM/H₂O start->step1 intermediate Benzyl N-(2-hydroxyethyl)-N-methylcarbamate step1->intermediate step2 Step 2: Oxidation Swern or Dess-Martin DCM, -78 °C to RT intermediate->step2 product Benzyl N-methyl-N- (2-oxoethyl)carbamate (Final Product) step2->product purify Purification Silica Gel Chromatography product->purify analyze Analysis ¹H NMR, ¹³C NMR, HRMS purify->analyze

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Materials:

  • 2-(Methylamino)ethanol

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Protocol:

Part A: Synthesis of Benzyl N-(2-hydroxyethyl)-N-methylcarbamate (Intermediate)

  • Dissolve 2-(methylamino)ethanol (1.0 eq) in a biphasic solution of DCM and saturated aqueous NaHCO₃ (1:1 v/v).

  • Cool the vigorously stirring mixture to 0°C in an ice bath.

  • Add benzyl chloroformate (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C. Causality: Dropwise addition prevents temperature spikes and unwanted side reactions. The basic aqueous layer neutralizes the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 3:2 Hexane/EtOAc).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Part B: Oxidation to Benzyl N-methyl-N-(2-oxoethyl)carbamate (Final Product)

  • Set up a flame-dried, three-neck flask under an inert nitrogen atmosphere.

  • Add anhydrous DCM and cool to -78°C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.5 eq).

  • Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, maintaining the temperature at -78°C. Stir for 15 minutes. Causality: This sequence forms the reactive Swern oxidation species. Maintaining low temperature is critical for its stability.

  • Add a solution of the intermediate from Part A (1.0 eq) in DCM dropwise. Stir for 1 hour at -78°C.

  • Add triethylamine (5.0 eq) dropwise. Causality: TEA is a non-nucleophilic base that quenches the reaction and neutralizes acids.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer.

  • Extract the aqueous layer twice with DCM. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Part C: Purification and Analysis

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate.

  • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Biological Relevance

The primary biochemical interest in Benzyl N-methyl-N-(2-oxoethyl)carbamate lies in its terminal aldehyde group. Aldehydes are substrates for the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes.[7][8]

The Role of Aldehyde Dehydrogenase (ALDH)

ALDHs are a group of NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[7][9] This function is a critical detoxification pathway, as aldehydes are reactive electrophilic species that can cause cellular damage.[7] Various ALDH isoforms are overexpressed in certain cancers and are linked to drug resistance and cancer stem cell survival, making them attractive therapeutic targets.[10]

Potential as an ALDH Inhibitor

This compound can act as a precursor for designing ALDH inhibitors. The aldehyde "warhead" can be engineered to form a covalent bond with the catalytic cysteine residue in the ALDH active site, leading to irreversible inhibition.[9][11] The carbamate portion of the molecule can be modified to improve selectivity and pharmacokinetic properties. The inhibition of ALDH leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells.[10][11]

cluster_0 ALDH Catalytic Cycle cluster_1 Inhibition Pathway Enzyme ALDH-Cys-SH (Active Enzyme) TS1 Hemithioacetal Intermediate (ALDH-Cys-S-CH(OH)-R) Enzyme->TS1 + R-CHO NAD NAD⁺ Covalent_Adduct Covalent Adduct (ALDH-Cys-S-CH(OH)-R') Enzyme->Covalent_Adduct + Inhibitor Substrate R-CHO (Aldehyde Substrate) Substrate->TS1 TS2 Thioester Intermediate (ALDH-Cys-S-C(=O)-R) TS1->TS2 - H₂O + NAD⁺ Product1 R-COOH (Carboxylic Acid) Product1->Enzyme Regenerates Enzyme TS2->Product1 + H₂O (Hydrolysis) NADH NADH + H⁺ Inhibitor Benzyl N-methyl-N- (2-oxoethyl)carbamate

Caption: Simplified ALDH catalytic cycle and potential inhibition mechanism.

Applications in Drug Discovery and Development

Benzyl N-methyl-N-(2-oxoethyl)carbamate serves as a key starting material or fragment in several areas of medicinal chemistry.

  • ALDH Inhibitor Synthesis: It is an ideal precursor for creating libraries of potential ALDH inhibitors for oncology applications.[9][10] The benzyl carbamate can be deprotected to reveal a secondary amine, which can then be functionalized to explore structure-activity relationships (SAR).

  • Protecting Group Chemistry: The benzyl carbamate (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis.[12] Its stability under various conditions and ease of removal via hydrogenolysis make this compound a useful bifunctional reagent.

  • Fragment-Based Drug Design (FBDD): As a small molecule with a reactive handle, it can be used in FBDD screens to identify fragments that bind to a target protein. The aldehyde can form reversible (Schiff base) or irreversible covalent bonds, aiding in target identification and validation.

  • Biochemical Probes: The molecule can be modified with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying ALDH activity and localization within cells.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage are imperative to ensure user safety and maintain compound integrity.

Hazard Identification

The compound is classified as harmful and requires careful handling.

Hazard ClassCodeDescriptionPictogram
Acute Toxicity, Oral H302Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, Dermal H312Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation H332Harmful if inhaledGHS07 (Exclamation Mark)
Source:[3][4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13][14]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. Do not breathe vapors or mist.[1][15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]

Storage Recommendations
  • Temperature: Store in a freezer at or below -20°C.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde moiety.[3][4]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[14]

Conclusion

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS 107201-33-2) is a valuable and versatile chemical intermediate for advanced research in medicinal chemistry and drug development. Its defining feature, the reactive aldehyde, makes it a potent precursor for the development of targeted covalent inhibitors, especially for the therapeutically relevant ALDH enzyme family. This guide provides the foundational technical knowledge—from synthesis and handling to biological rationale—required for scientists to effectively and safely incorporate this compound into their research and development pipelines, accelerating the discovery of novel therapeutics.

References

  • Pochampally, R. et al. (2020). Design, synthesis characterization and biological evaluation of novel multi-isoform ALDH inhibitors as potential anticancer agents. PubMed, 01 Feb 2020. [Link]

  • Pharmaffiliates. Benzyl (2-oxoethyl)carbamate | CAS No: 67561-03-9. [Link]

  • ACS Publications. (2023). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are ALDH2 inhibitors and how do they work? [Link]

  • Marchitti, S. A. et al. (2013). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link]

  • ACS Publications. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link]

  • Autechaux. (2024). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. [Link]

  • ChemSynthesis. benzyl 1-methyl-2-oxoethylcarbamate. [Link]

  • PubChemLite. Benzyl n-methyl-n-(2-oxoethyl)carbamate (C11H13NO3). [Link]

  • ResearchGate. (2011). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates. [Link]

  • Organic Syntheses. BENZYL METHOXYMETHYL- AND ISOPROPOXYMETHYL-CARBAMATES. [Link]

  • SCIRP. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. [Link]

  • Modrić, T. et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

Sources

Exploratory

Benzyl N-methyl-N-(2-oxoethyl)carbamate molecular weight

An In-depth Technical Guide to Benzyl N-methyl-N-(2-oxoethyl)carbamate Audience: Researchers, scientists, and drug development professionals. Abstract Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl N-methyl-N-(2-oxoethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS No. 107201-33-2) is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. With a molecular weight of 207.23 g/mol , this compound incorporates a reactive aldehyde moiety and a carbamate-protected secondary amine. The carboxybenzyl (Cbz) protecting group provides stability and allows for selective deprotection, making this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its physicochemical properties, discusses its strategic role in organic synthesis, outlines relevant analytical methodologies for its characterization, and details critical safety and handling protocols.

The Strategic Importance of Carbamates in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, valued for its unique structural and electronic properties.[1] As a hybrid of an amide and an ester, the carbamate linkage offers excellent chemical and metabolic stability, often serving as a bioisostere for the more labile peptide bond.[1] This stability, combined with an ability to participate in hydrogen bonding and modulate molecular conformation, makes carbamates a preferred moiety for enhancing pharmacokinetic profiles and target-binding interactions.[1] Compounds like Benzyl N-methyl-N-(2-oxoethyl)carbamate are not typically therapeutic agents themselves but are key precursors, providing a pre-functionalized and protected scaffold for constructing novel pharmaceutical candidates.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective use in a research setting.

Compound Identification

A summary of the key identifiers for Benzyl N-methyl-N-(2-oxoethyl)carbamate is presented below.

IdentifierValueSource(s)
Chemical Name Benzyl N-methyl-N-(2-oxoethyl)carbamate[2]
Synonyms Benzyl methyl(2-oxoethyl)carbamate; N-Cbz-2-(Methylamino)acetaldehyde; Methyl-(2-oxoethyl)carbamic acid benzyl ester[2][3]
CAS Number 107201-33-2[2][3][4]
Molecular Formula C₁₁H₁₃NO₃[2][3][4][5]
Molecular Weight 207.23 g/mol [2][3][4]
SMILES O=C(OCC1=CC=CC=C1)N(C)CC=O[3][4]
InChIKey ULSOLOBYKJRHGB-UHFFFAOYSA-N[2]
Physicochemical Data

The physical and chemical characteristics dictate the handling, storage, and reaction conditions for this reagent.

PropertyValueSource(s)
Physical Form Liquid
Standard Purity ≥95%[2]
Boiling Point 314.2 ± 31.0 °C (Predicted)[2]
Density 1.152 ± 0.06 g/cm³ (Predicted)[2]
Storage Conditions Store in freezer (-20°C) under an inert atmosphere.[4]

Causality Note: The stringent storage conditions are mandated by the presence of the aldehyde group, which is susceptible to oxidation and polymerization, and to prevent gradual degradation of the carbamate.

Role in Synthetic Chemistry: A Bifunctional Building Block

The synthetic utility of Benzyl N-methyl-N-(2-oxoethyl)carbamate stems from its two distinct functional handles: the Cbz-protected amine and the terminal aldehyde.

  • The Protected Amine: The carboxybenzyl (Cbz or Z) group is a robust protecting group for amines, stable to a wide range of reaction conditions. Its primary advantage is its clean and selective removal via catalytic hydrogenolysis (H₂/Pd-C), which liberates the free secondary amine without affecting most other functional groups. This allows for subsequent reactions such as amide bond formation or reductive amination.

  • The Reactive Aldehyde: The aldehyde is a versatile electrophile. It can readily undergo nucleophilic addition, reductive amination to form larger amines, Wittig reactions to form alkenes, and oxidation to form a carboxylic acid.

This dual functionality allows for a logical and stepwise construction of complex molecular architectures. A plausible synthetic workflow might involve first utilizing the aldehyde as a reactive handle, followed by the deprotection of the amine for further elaboration.

G cluster_start Starting Materials cluster_intermediate Protected Intermediate Synthesis cluster_final Final Product Generation N_Methyl N-Methylaminoacetaldehyde diethyl acetal Intermediate Acetal-Protected Carbamate N_Methyl->Intermediate 1. Base (e.g., NaHCO₃) 2. Solvent (e.g., Dioxane/H₂O) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate 1. Base (e.g., NaHCO₃) 2. Solvent (e.g., Dioxane/H₂O) Target Benzyl N-methyl-N-(2-oxoethyl)carbamate Intermediate->Target 3. Mild Acidic Hydrolysis (to deprotect acetal)

Caption: Plausible synthetic pathway for Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Analytical Methodologies

Rigorous analytical control is necessary to confirm the identity, purity, and stability of this reagent. While a specific monograph may not be widely published, standard methods for carbamate analysis are directly applicable.

G cluster_analysis Analytical Techniques Sample Raw Sample (as received) Prep Sample Preparation (Dilution in ACN/H₂O) Sample->Prep HPLC HPLC-UV/MS (Purity & Identity) Prep->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) Prep->NMR Data Data Analysis & Reporting HPLC->Data NMR->Data

Caption: General analytical workflow for quality control of the title compound.

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for determining the purity of the compound.

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of the compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. For identity confirmation, a mass spectrometer can be used in-line (ESI+ mode).

  • Analysis: Inject 10 µL of the working standard.

  • Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The identity can be confirmed by the mass-to-charge ratio corresponding to [M+H]⁺.

Protocol 4.2: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Key expected signals include:

    • A singlet for the methyl protons (~3.0 ppm).

    • A singlet for the methylene protons adjacent to the aldehyde (~4.2 ppm).

    • A singlet for the benzylic protons of the Cbz group (~5.2 ppm).

    • A multiplet for the aromatic protons of the benzyl group (~7.3-7.4 ppm).

    • A singlet for the aldehyde proton (~9.7 ppm).

  • ¹³C NMR Spectroscopy: Key expected signals include:

    • Methyl carbon (~35 ppm).

    • Methylene carbons (~55 ppm and ~68 ppm).

    • Aromatic carbons (~128-136 ppm).

    • Carbamate carbonyl carbon (~156 ppm).

    • Aldehyde carbonyl carbon (~200 ppm).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this and similar chemical reagents.

GHS Hazard Information

The compound is classified with the GHS07 pictogram (exclamation mark).[2]

CategoryCodeDescriptionSource(s)
Signal Word Warning[2][4]
Hazard Statements H302Harmful if swallowed.[2][4]
H312Harmful in contact with skin.[2][4]
H332Harmful if inhaled.[2][4]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501A comprehensive set of precautions for handling, response, and disposal.[2][4]
Protocol 5.2: Standard Operating Procedure for Safe Handling

This protocol is based on established best practices for handling carbamate compounds.[6][7][8]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[9][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and nitrile gloves.[7] Latex gloves do not provide adequate protection against many organic chemicals.[7]

  • Dispensing: As a liquid, dispense carefully using appropriate pipettes or syringes to avoid splashes and aerosol generation.[9]

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[6]

  • Waste Disposal: Dispose of all waste materials (including empty containers) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[6]

Conclusion

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a valuable and versatile chemical intermediate. Its defined molecular weight of 207.23 g/mol and bifunctional nature—a reactive aldehyde and a selectively deprotectable amine—make it a strategic asset for synthetic chemists in the pharmaceutical industry. By understanding its properties, applying robust analytical techniques for quality control, and adhering to strict safety and handling protocols, researchers can effectively leverage this compound to build complex molecules on the path to discovering novel therapeutic agents.

References

  • Benzyl methyl(2-oxoethyl)carbamate | BLD Pharm.

  • benzyl 1-methyl-2-oxoethylcarbamate - C11H13NO3, density, melting point, boiling point, structural formula, synthesis | ChemSynthesis.

  • 107201-33-2 | benzyl methyl(2-oxoethyl)carbamate | Anax Laboratories.

  • 21855-72-1 | Benzyl (2-(methylamino)-2-oxoethyl)carbamate | BLDpharm.

  • benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | PubChem.

  • Benzyl carbamate 621-84-1 C8H9NO2 | Guidechem.

  • benzyl methyl(2-oxoethyl)carbamate | 107201-33-2 | ChemicalBook.

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI.

  • Benzyl methyl(2-oxoethyl)carbamate | 107201-33-2 | Sigma-Aldrich.

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater | EPA.

  • Safety Data Sheet: Ammonium carbamate | Carl ROTH.

  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES | PJSIR.

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet | Cayman Chemical.

  • Carbamate Toxicity | StatPearls - NCBI Bookshelf.

  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector | Agilent.

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity | SCIRP.

  • Method for the Residue Determination of Carbamate Pesticides in Crops | J-STAGE.

  • Safety Data Sheet: Methyl carbamate | Chemos GmbH&Co.KG.

  • Carbamate Test Mixture | Pickering Laboratories - Safety Data Sheet (SDS).

  • How Can We Analyze Carbamate Pesticides? | YouTube.

  • Organic Carbamates in Drug Design and Medicinal Chemistry | PMC - PubMed Central.

Sources

Foundational

Technical Guide: Synthesis and Characterization of Benzyl N-methyl-N-(2-oxoethyl)carbamate

Common Name: N-Cbz-Sarcosinal CAS Registry Number: 107201-33-2 Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol Executive Summary & Strategic Importance Benzyl N-methyl-N-(2-oxoethyl)carbamate, commonly referr...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Cbz-Sarcosinal CAS Registry Number: 107201-33-2 Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol

Executive Summary & Strategic Importance

Benzyl N-methyl-N-(2-oxoethyl)carbamate, commonly referred to as N-Cbz-sarcosinal , is a critical amino aldehyde intermediate in the synthesis of peptidomimetics, particularly for introducing the sarcosine (N-methylglycine) motif into peptide isosteres. Its terminal aldehyde functionality makes it a versatile electrophile for reductive aminations, Wittig reactions, and heterocycle formation (e.g., thiazoles, imidazoles).

Critical Technical Insight: Unlike its amino acid precursor, this aldehyde is chemically labile. It is prone to:

  • Hydration: Forming the gem-diol in aqueous media.

  • Polymerization: Oligomerization occurs rapidly upon concentration.

  • Oxidation: Air oxidation to the carboxylic acid.

Therefore, the most robust workflow involves storing the stable alcohol precursor (Benzyl N-(2-hydroxyethyl)-N-methylcarbamate ) and performing the oxidation step immediately prior to downstream usage. This guide prioritizes the Swern Oxidation protocol for its mild conditions, which minimize side reactions common with unstable aliphatic aldehydes.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "oxidation-on-demand" strategy.

  • Target: N-Cbz-Sarcosinal (Aldehyde)

  • Precursor: N-Cbz-N-methylethanolamine (Alcohol)

  • Starting Materials: N-methylethanolamine + Benzyl chloroformate (Cbz-Cl)

SynthesisPathway Start N-methylethanolamine (Starting Material) Intermediate N-Cbz-N-methylethanolamine (Stable Alcohol Precursor) Start->Intermediate Schotten-Baumann (NaHCO3, THF/H2O) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Intermediate->Oxidation Target N-Cbz-Sarcosinal (Target Aldehyde) Oxidation->Target In situ generation

Figure 1: Synthetic pathway from commodity chemicals to the target amino aldehyde.

Experimental Protocols

Phase 1: Synthesis of the Precursor (Alcohol)

Compound: Benzyl N-(2-hydroxyethyl)-N-methylcarbamate Reaction Type: Schotten-Baumann Protection

Rationale: Using a biphasic system (THF/Water) with inorganic base allows for efficient scavenging of the HCl byproduct without requiring anhydrous conditions.

Protocol:

  • Setup: Charge a 500 mL round-bottom flask with N-methylethanolamine (7.51 g, 100 mmol) and THF (100 mL).

  • Base Addition: Add a solution of NaHCO₃ (16.8 g, 200 mmol) in water (100 mL). Cool the biphasic mixture to 0°C.

  • Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (17.1 g, 100 mmol) over 30 minutes. Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl.

  • Workup: Stir at room temperature for 3 hours. Separate layers. Extract aqueous layer with EtOAc (3 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Dry over MgSO₄ and concentrate. The crude oil is typically >95% pure but can be purified via flash chromatography (Hexanes/EtOAc 1:1) if necessary.

    • Yield Expectation: 90-95% (Colorless oil).

Phase 2: Swern Oxidation (The Critical Step)

Compound: Benzyl N-methyl-N-(2-oxoethyl)carbamate Reaction Type: Activated DMSO Oxidation

Rationale: The Swern oxidation avoids heavy metal oxidants (Cr, Mn) and proceeds at -78°C, preventing the polymerization of the resulting aldehyde.

Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve Oxalyl chloride (1.40 g, 11 mmol) in anhydrous DCM (25 mL). Cool to -78°C.[1]

  • DMSO Addition: Add DMSO (1.72 g, 22 mmol) dropwise. Caution: Gas evolution (CO/CO₂).[1] Stir for 15 minutes.

  • Substrate Addition: Add N-Cbz-N-methylethanolamine (2.09 g, 10 mmol) in DCM (10 mL) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

    • Mechanistic Note: This forms the alkoxysulfonium ion intermediate.[2]

  • Termination: Add Triethylamine (Et₃N) (5.06 g, 50 mmol) dropwise. The mixture will turn cloudy/white.

  • Warming: Allow the reaction to warm to 0°C over 30-60 minutes.

  • Workup: Quench with phosphate buffer (pH 7) or water. Extract with DCM.[1][2] Wash with cold 1% HCl (rapidly), then brine. Dry over Na₂SO₄.

  • Isolation: Concentrate carefully at low temperature (< 30°C). Do not distill. Use immediately.

SwernLogic Step1 Activation (COCl)2 + DMSO -> Chlorosulfonium Salt Step2 Attack Alcohol attacks Sulfur -> Alkoxysulfonium Ion Step1->Step2 -78°C Step3 Elimination Et3N promotes intramolecular proton abstraction Step2->Step3 Add Base Result Aldehyde Product + DMS + Et3N-HCl Step3->Result Warm to 0°C

Figure 2: Mechanistic logic of the Swern Oxidation protocol.

Characterization & Data Analysis

Due to the restricted rotation around the carbamate C-N bond, N-Cbz-sarcosinal exists as a mixture of rotamers (cis/trans) in solution. This results in signal doubling in the NMR spectra, a classic signature of this scaffold.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ Frequency: 400 MHz[3]

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
-CHO (Aldehyde)9.55 / 9.65Singlet / Doublet1HDistinct rotamer peaks; diagnostic of oxidation success.
Ph-H (Aromatic)7.30 - 7.40Multiplet5HBenzyl group protons.
Ph-CH₂-O 5.12 / 5.18Singlet2HBenzylic methylene; split due to rotamers.
N-CH₂-CHO 3.98 / 4.08Singlet / Doublet2HAlpha-methylene; shift confirms adjacent carbonyl.
N-CH₃ 2.98 / 3.05Singlet3HN-Methyl group; distinct rotamer separation.
Infrared Spectroscopy (IR)
  • 1730-1740 cm⁻¹: Strong C=O stretch (Aldehyde).

  • 1690-1710 cm⁻¹: Strong C=O stretch (Carbamate).

  • Absence of 3400 cm⁻¹: Disappearance of O-H stretch from precursor.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 208.23; Observed: 208.1.

  • [M+Na]⁺: Observed: 230.1 (Common adduct).

Handling, Stability & Troubleshooting

Stability Profile: The aldehyde is chemically fragile.

  • Racemization: Not applicable (Glycine derivative).

  • Hydration: Forms gem-diols in the presence of water.

  • Oligomerization: High concentration leads to trimers.

Storage Protocol: If immediate use is not possible, store the aldehyde as a dilute solution (0.1 M) in anhydrous Benzene or Toluene at -20°C. Benzene freezes, providing a solid matrix that significantly retards decomposition.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete oxidation or product volatility.Ensure (COCl)₂ is fresh. Do not apply high vacuum for extended periods during concentration.
No Aldehyde Peak (NMR) Hydrate formation.Dry the NMR solvent over molecular sieves. The hydrate peak appears ~5-6 ppm.
Extra Peaks in Aliphatic Region Et₃N salts remaining.[4]Perform an efficient wash with cold 1% HCl or dilute citric acid during workup.

References

  • Omura, K.; Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34(11), 1651–1660. Link

  • Mancuso, A. J.; Brownfain, D. S.; Swern, D. (1979). "Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds". Journal of Organic Chemistry, 44(23), 4148–4150. Link

  • Parikh, J. R.; Doering, W. v. E. (1967). "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide". Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • ChemicalBook. (2025).[5] "Benzyl methyl(2-oxoethyl)carbamate Properties and Safety". ChemicalBook Database. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Benzyl N-methyl-N-(2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the safety considerations, chemical properties, and handling...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations, chemical properties, and handling protocols for Benzyl N-methyl-N-(2-oxoethyl)carbamate. As a reactive intermediate likely utilized in complex organic syntheses, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound in a confident and safe manner.

Chemical Identity and Properties

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a carbamate ester with the following key identifiers:

Identifier Value Source
CAS Number 107201-33-2
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Synonyms Benzyl methyl(2-oxoethyl)carbamate, Methyl-(2-oxoethyl)carbamic acid benzyl ester

While experimental data on the physical properties of this specific compound is limited, predictions based on its structure suggest a boiling point of approximately 314.2±31.0 °C and a density of 1.152±0.06 g/cm³.[1] It is important to treat these as estimates and handle the compound with the assumption that it may have properties that are not yet fully characterized.

Caption: Chemical structure and identifiers of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Hazard Identification and Classification

Benzyl N-methyl-N-(2-oxoethyl)carbamate is classified as harmful. The primary routes of exposure and associated hazards are summarized below.

Hazard Class GHS Classification Signal Word Hazard Statements Pictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedGHS07
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skinGHS07
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaledGHS07

The GHS07 pictogram, an exclamation mark, indicates that this substance can cause irritation and acute toxicity.[2][3]

cluster_hazards Hazard Summary Compound Benzyl N-methyl-N-(2-oxoethyl)carbamate Hazard GHS07 Warning H302, H312, H332 Compound->Hazard

Caption: Summary of GHS hazard classification.

Toxicological Profile: A Mechanistic Perspective

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with Benzyl N-methyl-N-(2-oxoethyl)carbamate. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[4]

  • Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization or for handling larger quantities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents dermal absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood. For situations with inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.Minimizes inhalation exposure.
Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

  • Temperature: Store in a freezer at or below -20°C.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

cluster_workflow Safe Handling Workflow Start Start Assess_Risk Risk Assessment Start->Assess_Risk Select_Controls Select Engineering Controls (Fume Hood) Assess_Risk->Select_Controls Don_PPE Don Appropriate PPE Select_Controls->Don_PPE Handle_Compound Handle Compound Don_PPE->Handle_Compound Store_Properly Store Under Inert Atmosphere at -20°C Handle_Compound->Store_Properly Dispose_Waste Dispose of Waste Properly Handle_Compound->Dispose_Waste End End Store_Properly->End Dispose_Waste->End

Caption: A logical workflow for the safe handling of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[4]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.2.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

All waste materials contaminated with Benzyl N-methyl-N-(2-oxoethyl)carbamate should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a valuable research chemical that requires careful and informed handling. By understanding its hazard profile and adhering to the protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in the self-validating nature of these safety protocols. Proactive risk assessment and a commitment to a strong safety culture are the ultimate safeguards when working with reactive and potentially hazardous compounds.

References

Sources

Protocols & Analytical Methods

Method

Benzyl N-methyl-N-(2-oxoethyl)carbamate in peptide synthesis

Application Note: Benzyl N-methyl-N-(2-oxoethyl)carbamate in Peptidomimetic Synthesis Executive Summary Benzyl N-methyl-N-(2-oxoethyl)carbamate , commonly referred to in peptide chemistry as Cbz-Sarcosinal (or Z-Sar-H),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl N-methyl-N-(2-oxoethyl)carbamate in Peptidomimetic Synthesis

Executive Summary

Benzyl N-methyl-N-(2-oxoethyl)carbamate , commonly referred to in peptide chemistry as Cbz-Sarcosinal (or Z-Sar-H), is a specialized amino aldehyde reagent. Unlike standard amino acids used for amide bond formation, this reagent is an electrophilic building block designed to introduce reduced peptide bond isosteres (


)  into a peptide backbone.

This modification replaces the rigid, planar amide bond (


) with a flexible, charged secondary or tertiary amine linkage (

). This substitution is a critical strategy in drug discovery to:
  • Enhance Metabolic Stability: The absence of a carbonyl group renders the bond resistant to proteolytic cleavage by peptidases.

  • Probe Hydrogen Bonding: Removing the carbonyl oxygen eliminates a hydrogen bond acceptor, aiding in SAR (Structure-Activity Relationship) studies.

  • Increase Conformational Flexibility: The increased freedom of rotation allows the peptide to adopt novel conformations, potentially accessing unique receptor binding pockets.

Strategic Application: Reductive Amination on Solid Phase

The primary application of Cbz-Sarcosinal is the synthesis of the methyleneamine (


)  isostere via reductive alkylation. This reaction is most efficiently performed on-resin (Solid Phase Peptide Synthesis - SPPS) to avoid purification difficulties associated with solution-phase intermediates.
Mechanistic Workflow

The process involves the condensation of the aldehyde (Cbz-Sarcosinal) with the free N-terminal amine of a resin-bound peptide to form an imine (Schiff base), which is subsequently reduced to a stable amine.

ReductiveAmination Aldehyde Cbz-Sarcosinal (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation Peptide H2N-Peptide-Resin (Nucleophile) Peptide->Imine Reduction Reduction Step (NaCNBH3 / AcOH) Imine->Reduction Protonation Product Reduced Peptide Bond Cbz-N(Me)-CH2-NH-Peptide Reduction->Product Hydride Transfer

Figure 1: Reaction pathway for the introduction of the reduced peptide bond isostere.

Detailed Protocol: On-Resin Reductive Alkylation

Pre-requisites:

  • Resin: Peptide chain assembled on resin (Fmoc or Boc compatible) with the N-terminal Fmoc/Boc group removed.

  • Reagent: Freshly prepared or commercial Cbz-Sarcosinal (See Section 3 for stability notes).

  • Solvent: 1% Acetic Acid (AcOH) in Dimethylformamide (DMF).

  • Reducing Agent: Sodium Cyanoborohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Note: 
    
    
    
    is a safer alternative but reacts slower on solid phase.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin-bound peptide (

      
       scale) in DMF for 20 minutes.
      
    • Drain the solvent.

  • Imine Formation:

    • Dissolve Cbz-Sarcosinal (

      
      ) in 
      
      
      
      (
      
      
      ).
    • Add the solution to the resin.

    • Agitate gently for 30 minutes at room temperature.

    • Note: The acid catalyst is crucial for imine formation and protonation of the imine for reduction.

  • Reduction:

    • Add

      
        (
      
      
      
      ) directly to the reaction mixture.
    • Safety Alert:

      
       generates HCN gas in acidic media. Perform this step in a well-ventilated fume hood.
      
    • Agitate for 1 to 4 hours . Monitor by Kaiser test (ninhydrin).

    • Endpoint: The Kaiser test should be negative (or slightly positive due to the secondary amine formed, though secondary amines often react differently; the chloranil test is better for secondary amines).

  • Washing:

    • Drain the reaction vessel.

    • Wash with DMF (

      
      ), DCM (
      
      
      
      ), and DMF (
      
      
      ).
  • Capping (Optional but Recommended):

    • Treat with acetic anhydride/pyridine to cap any unreacted primary amines, preventing deletion sequences.

Reagent Handling & Preparation

Critical Stability Warning: Amino aldehydes like Cbz-Sarcosinal are chemically unstable. They are prone to:

  • Oligomerization: Forming trimers or polymers upon standing.

  • Oxidation: Converting to the carboxylic acid (Cbz-Sar-OH) in air.

  • Racemization: (Not applicable to Sarcosine/Glycine, but critical for chiral amino aldehydes).

Recommendation: If commercial stock is not available or degraded, synthesize fresh from the corresponding alcohol (Cbz-Sarcosinal-ol ) using a mild oxidation method like the Parikh-Doering Oxidation .

Protocol: Parikh-Doering Oxidation (Alcohol Aldehyde)
ReagentEquivalentsRole
Cbz-Sar-ol 1.0 eqStarting Material
SO3.Pyridine Complex 3.0 eqOxidant
DMSO SolventSolvent & Reactant
Triethylamine (TEA) 5.0 eqBase
  • Dissolve Cbz-Sar-ol (

    
    ) in dry DMSO (
    
    
    
    ) and TEA (
    
    
    ).
  • Cool the mixture to

    
     in an ice bath.
    
  • Add

    
     complex (
    
    
    
    ) in small portions over 15 minutes.
  • Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
  • Workup: Pour into ice water, extract with Ethyl Acetate, wash with mild acid (citric acid) and brine. Dry over

    
     and concentrate.
    
  • Use immediately for the reductive alkylation step.

Strategic Considerations: Protecting Group Orthogonality

When using Benzyl N-methyl-N-(2-oxoethyl)carbamate, the choice of the Cbz (Z) protecting group dictates your downstream synthesis strategy.

Compatibility Matrix:

Synthesis StrategyCompatibilityNotes
Boc SPPS High The Cbz group is stable to TFA (used for Boc removal). It will remain on the N-terminus until the final HF cleavage, which removes both Boc and Cbz groups.
Fmoc SPPS Conditional The Cbz group is stable to Piperidine (Fmoc removal). However, it is NOT removed by TFA (final cleavage). To remove the Cbz group, you must use Hydrogenolysis (

) or harsh acids (TFMSA/HF) post-cleavage.

Decision Logic:

  • Use Cbz-Sarcosinal in Fmoc SPPS only if:

    • The Cbz group is intended to remain as a permanent N-terminal cap.

    • You plan to perform a liquid-phase hydrogenolysis step after cleaving the peptide from the resin.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield of Reduced Bond Old/Polymerized AldehydeVerify aldehyde purity by TLC/NMR. Repurify or synthesize fresh.
Incomplete Reaction Insufficient Acid CatalystEnsure 1% AcOH is present in the DMF solvent to activate the imine.
Side Reactions (Over-alkylation) High Reactivity of AmineUse steric hindrance or lower equivalents. Ensure dropwise addition.
Gelation of Resin Solvent IncompatibilityEnsure DMF is high quality. DCM can be used as a co-solvent if aggregation occurs.

References

  • Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     peptide isostere. Peptides, 8(1), 119–121. 
    
  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -(t-butoxycarbonylamino)-aldehydes from 
    
    
    
    -amino acids. Synthesis, 1983(08), 676-678.
  • Meyer, J. P., Davis, P., Lee, K. B., & Hruby, V. J. (1995). Synthesis Using a Fmoc-Based Strategy and Biological Activities of Some Reduced Peptide Bond Pseudopeptide Analogs of Dynorphin A. Journal of Medicinal Chemistry.

  • Novabiochem. (2024).[1] Peptide Synthesis Guide: Backbone Amide Modification. Merck KGaA.

Sources

Application

Application Notes &amp; Protocols: Leveraging Benzyl N-methyl-N-(2-oxoethyl)carbamate in Modern Synthetic Chemistry

Introduction: A Versatile Bifunctional Building Block In the landscape of modern drug discovery and synthetic chemistry, the strategic incorporation of N-methylated moieties is a proven method for enhancing the pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern drug discovery and synthetic chemistry, the strategic incorporation of N-methylated moieties is a proven method for enhancing the pharmacokinetic profiles of bioactive molecules. N-methylation can improve metabolic stability, increase membrane permeability, and modulate binding affinity.[1][2] Benzyl N-methyl-N-(2-oxoethyl)carbamate, also known as N-Cbz-N-methylaminoacetaldehyde, has emerged as a highly valuable and versatile building block for this purpose.[3] Its structure uniquely combines a reactive aldehyde functionality with a Cbz-protected N-methylamino group, offering a powerful tool for synthetic chemists to construct complex molecular architectures with precision and efficiency.

This guide provides an in-depth exploration of Benzyl N-methyl-N-(2-oxoethyl)carbamate, detailing its properties, core synthetic applications, and field-proven protocols. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties & Handling

Understanding the fundamental properties of a reagent is paramount for its successful application and safe handling.

PropertyValueReference
Chemical Name benzyl methyl(2-oxoethyl)carbamate[3]
Synonyms N-Cbz-N-methylaminoacetaldehyde, Benzyl N-methyl-N-(2-oxoethyl)carbamate[3]
CAS Number 107201-33-2[3][4]
Molecular Formula C₁₁H₁₃NO₃[3][4]
Molecular Weight 207.23 g/mol [3][4]
Boiling Point 314.2±31.0 °C (Predicted)[3]
Density 1.152±0.06 g/cm³ (Predicted)[3]

Expert Handling & Storage Insights:

  • Stability: Aldehydes can be susceptible to oxidation and polymerization. Benzyl N-methyl-N-(2-oxoethyl)carbamate should be handled under an inert atmosphere (e.g., Nitrogen or Argon) where possible to prevent degradation.

  • Storage: For long-term stability, it is recommended to store the compound in a freezer at or below -20°C.[5] The container should be tightly sealed to prevent moisture ingress.

  • Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

Core Synthetic Application 1: Reductive Amination

Causality & Rationale: The aldehyde functionality serves as an electrophilic handle for direct reductive amination, one of the most robust methods for C-N bond formation. This building block allows for the direct installation of a protected N-methylated two-carbon unit onto a primary or secondary amine. The reaction proceeds via an intermediate iminium ion, which is reduced in situ by a mild hydride reagent. This one-pot procedure is highly efficient for synthesizing precursors to N-methylated diamines and other complex amine-containing scaffolds.

Caption: Reductive Amination Workflow.

Protocol 1: General Procedure for Direct Reductive Amination

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent suitable for this transformation.

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M), add Benzyl N-methyl-N-(2-oxoethyl)carbamate (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium salt intermediate.[7] For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Core Synthetic Application 2: The Ugi Four-Component Reaction (U-4CR)

Causality & Rationale: The Ugi reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex α-acylamino amides from four simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] By employing Benzyl N-methyl-N-(2-oxoethyl)carbamate as the aldehyde component, chemists can generate highly diverse libraries of N-methylated peptoid-like structures in a single, convergent step. This is exceptionally powerful in medicinal chemistry for hit-finding and lead optimization, where structural diversity is key.

Caption: Ugi Four-Component Reaction (U-4CR) Pathway.

Protocol 2: Synthesis of Peptoid Scaffolds via U-4CR

This protocol provides a general method for performing the Ugi reaction in methanol, the most common solvent for this transformation.

  • Reagent Preparation: Prepare separate stock solutions (e.g., 1.0 M in methanol) of the primary amine, the carboxylic acid, and the isocyanide.

  • Reaction Initiation: In a reaction vial, add methanol as the solvent. Add the primary amine (1.0 eq) followed by Benzyl N-methyl-N-(2-oxoethyl)carbamate (1.0 eq). Stir for 20-30 minutes at room temperature. Causality Note: Pre-mixing the amine and aldehyde allows for the initial formation of the imine, which is a key step in the Ugi mechanism.[9]

  • Component Addition: Sequentially add the carboxylic acid (1.0 eq) and then the isocyanide (1.0 eq) to the mixture.

  • Reaction Execution: Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Work-up & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by direct crystallization, precipitation by adding a non-polar solvent (e.g., hexanes or diethyl ether), or standard silica gel chromatography.

Core Synthetic Application 3: The Pictet-Spengler Reaction

Causality & Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are privileged structures in many natural products and pharmaceuticals.[10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution. Using Benzyl N-methyl-N-(2-oxoethyl)carbamate as the aldehyde component allows for the synthesis of these important heterocyclic systems bearing a Cbz-protected N-methylaminoethyl side chain at the newly formed stereocenter.

Caption: Pictet-Spengler Reaction Mechanism.

Protocol 3: Synthesis of a Tetrahydro-β-carboline Scaffold

This protocol details the reaction with tryptamine as the β-arylethylamine partner.

  • Reaction Setup: Dissolve tryptamine (1.0 eq) and Benzyl N-methyl-N-(2-oxoethyl)carbamate (1.1 eq) in an anhydrous solvent such as DCM or toluene (0.1 M).

  • Acid Catalysis: Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise to the solution at room temperature. Causality Note: The strong acid is required to catalyze both the initial iminium ion formation and the subsequent intramolecular Friedel-Crafts-type cyclization onto the electron-rich indole ring.[11]

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 40-50 °C, if necessary) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired tetrahydro-β-carboline product.

Final Step: Cbz-Group Deprotection

Causality & Rationale: The Carbobenzyloxy (Cbz or Z) group is a robust protecting group, stable to a wide range of conditions.[12] Its key advantage is its clean and efficient removal via catalytic hydrogenation. This "de-masking" step is often crucial to reveal a free secondary amine, which can then be used for further functionalization, such as peptide bond formation or alkylation.

Protocol 4: Catalytic Hydrogenation for Cbz Removal
  • Catalyst Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Inerting: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas (H₂). Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) indicates completion (typically 2-16 hours).

  • Filtration & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Filtering through Celite prevents fine palladium particles from passing through and ensures a metal-free product.

  • Final Product: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which is often pure enough for the next step or can be further purified if necessary.

Summary & Outlook

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a powerful and versatile building block that provides a direct entry into N-methylated structures. Its bifunctional nature allows it to participate in a range of high-value synthetic transformations, including reductive aminations, multicomponent reactions, and complex heterocyclic syntheses. The protocols outlined in this guide demonstrate the practical utility of this reagent and provide a solid foundation for researchers and drug development professionals to incorporate N-methylated fragments into their target molecules, thereby accessing novel chemical space with enhanced therapeutic potential.

References

  • Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Source: Springer Nature Experiments. URL: [Link]

  • Title: Synthesis of N-methylated cyclic peptides. Source: ResearchGate. URL: [Link]

  • Title: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Source: MDPI. URL: [Link]

  • Title: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Source: AIR Unimi. URL: [Link]

  • Title: Optimizing Peptide Synthesis: The Role of Benzyl Carbamate Protecting Groups. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Exploring Methylaminoacetaldehyde Dimethyl Acetal: Properties and Applications. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Source: Mettler Toledo. URL: [Link]

  • Title: Synthesis of functionalized benzyl amines by the reductive. Source: Arkivoc. URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits. Source: PubMed Central (PMC). URL: [Link]

  • Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Source: Organic Chemistry Portal. URL: [Link]

  • Title: benzyl 1-methyl-2-oxoethylcarbamate. Source: ChemSynthesis. URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: aapptec. URL: [Link]

  • Title: Ugi Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Source: PubMed. URL: [Link]

  • Title: Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Source: ResearchGate. URL: [Link]

  • Title: reductive amination w/ n-methyl benzylamine- help! Source: The Hive. URL: [Link]

  • Title: N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Source: ChemRxiv. URL: [Link]

  • Title: Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Source: Scientific Research Publishing. URL: [Link]

  • Title: Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis of Poly-N-Methylated Peptides Against Malaria. Source: The Athenaeum - University of the Incarnate Word. URL: [Link]

  • Title: Application of the Ugi reaction with multiple amino acid-derived components: Synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Source: ResearchGate. URL: [Link]

  • Title: Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Source: ACS. URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits. Source: ResearchGate. URL: [Link]

  • Title: Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. Source: ResearchGate. URL: [Link]

  • Title: Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Source: PubMed Central (PMC). URL: [Link]

  • Title: Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Source: MDPI. URL: [Link]

  • Title: benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. Source: PubChem. URL: [Link]

  • Title: A Facile Synthesis of N-Carbamoylmethyl-α-aminobutyrolactones by the Ugi Multicomponent Condensation Reaction. Source: ResearchGate. URL: [Link]

  • Title: benzyl N-(2-hydroxyethyl)carbamate. Source: PubChem. URL: [Link]

  • Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Source: PubMed Central (PMC). URL: [Link]

  • Title: The Pictet-Spengler Reaction. Source: Wiley Online Library. URL: [Link]

Sources

Method

Application Note: Benzyl N-methyl-N-(2-oxoethyl)carbamate in Heterocyclic Synthesis

Executive Summary Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal or N-Cbz-sarcosinal) represents a critical "gateway electrophile" in the synthesis of nitrogenous heterocycles. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal or N-Cbz-sarcosinal) represents a critical "gateway electrophile" in the synthesis of nitrogenous heterocycles. It serves as a protected amino-aldehyde building block, allowing researchers to introduce an N-methyl-aminoethyl motif into complex scaffolds while maintaining orthogonal protection via the Carbobenzyloxy (Cbz) group.

This guide addresses the primary challenge of working with this reagent: instability . Like most


-amino aldehydes, this molecule is prone to polymerization and racemization (if substituted). This protocol details its in situ generation and immediate consumption in Pictet-Spengler, Wittig, and reductive amination manifolds to access tetrahydroisoquinolines, 

-carbolines, and imidazoles.

Reagent Profile & Handling Strategy

Molecule: Benzyl N-methyl-N-(2-oxoethyl)carbamate Functional Class:


-Protected 

-Amino Aldehyde Key Reactivity: Electrophilic aldehyde (C1); Protected amine (N2).
The Stability Paradox

Commercially available


-amino aldehydes are rare due to their high reactivity. They readily undergo self-condensation and hydration.
  • Expert Insight: Do not attempt to store this aldehyde for >24 hours, even at -20°C. The most robust workflow involves generating the aldehyde from the corresponding alcohol (N-Cbz-N-methylethanolamine) via Swern or IBX oxidation immediately prior to the heterocyclization step.

Data Summary: Precursor Properties
PropertyN-Cbz-N-methylethanolamine (Alcohol Precursor)N-Cbz-N-methylglycinal (Aldehyde)
State Viscous Oil / Low melting solidColorless Oil (Unstable)
Stability High (Months at 4°C)Low (<24h at -20°C)
CAS 19560-22-655666-32-1
Role Stable Storage FormTransient Reactive Intermediate

Protocol A: In Situ Generation & Isolation

This protocol utilizes a Swern Oxidation to generate the aldehyde in high purity without over-oxidation to the carboxylic acid.

Materials
  • N-Cbz-N-methylethanolamine (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • DMSO (2.4 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Activation: Cool a solution of oxalyl chloride in DCM to -78°C under argon. Add DMSO dropwise (maintaining T < -60°C). Stir for 15 minutes.

  • Oxidation: Add N-Cbz-N-methylethanolamine (dissolved in min. DCM) dropwise. The mixture may become cloudy. Stir for 45 mins at -78°C.

  • Quench: Add triethylamine dropwise. The solution will turn clear/yellow.

  • Warm-up: Allow the reaction to warm to 0°C over 30 minutes.

  • Work-up (Rapid): Dilute with cold ether, wash with cold 1M HCl (to remove excess TEA), sat. NaHCO3, and brine.

  • Concentration: Dry over MgSO4 and concentrate in vacuo at ambient temperature. Do not heat.

  • Utilization: Use the crude oil immediately in Protocol B or C.

Application Logic: Heterocyclic Construction

The aldehyde moiety allows for divergent synthesis paths. The following diagram illustrates the decision matrix for using this reagent.

HeterocycleSynthesis Alcohol N-Cbz-N-methylethanolamine (Stable Precursor) Aldehyde N-Cbz-N-methylglycinal (Transient Electrophile) Alcohol->Aldehyde Swern/IBX Oxidation (-78°C) THIQ Tetrahydroisoquinoline (Pictet-Spengler) Aldehyde->THIQ Dopamine deriv. (TFA/DCM) Carboline Beta-Carboline (Pictet-Spengler) Aldehyde->Carboline Tryptamine (TFA/DCM) Pyrrole Pyrrole/Imidazole (Condensation) Aldehyde->Pyrrole Amino Ketones/ Paal-Knorr UnsatEster Unsaturated Ester (Wittig/HWE) Aldehyde->UnsatEster Phosphonate (Base)

Figure 1: Divergent synthetic pathways from the N-Cbz-sarcosinal intermediate.

Protocol B: The Pictet-Spengler Cyclization

This is the "Gold Standard" application. It reacts the aldehyde with an electron-rich arylethylamine (e.g., tryptamine) to form a fused ring system.

Mechanism

The aldehyde condenses with the amine to form an iminium ion. The electron-rich indole ring then attacks this electrophilic iminium species (intramolecular Mannich reaction), closing the ring.

Experimental Procedure (Synthesis of N-Cbz-2-methyl-1,2,3,4-tetrahydro- -carboline)
  • Condensation: Dissolve Tryptamine (1.0 equiv) and freshly prepared N-Cbz-N-methylglycinal (1.1 equiv) in anhydrous DCM.

  • Drying: Add activated 4Å molecular sieves to promote imine formation. Stir for 2 hours at RT.

  • Cyclization: Cool to 0°C. Add Trifluoroacetic acid (TFA) (2.0 equiv) dropwise.

    • Note: For acid-sensitive substrates, use mild Lewis acids like Ti(OiPr)4 followed by cyclization.

  • Reaction: Stir at RT for 12-18 hours. Monitor by TLC (disappearance of imine).

  • Purification: Quench with sat. NaHCO3. Extract with DCM. Purify via flash chromatography (SiO2, Hexane/EtOAc).

Expected Yield: 65-85% (depending on indole substitution).

Protocol C: Wittig Homologation & Pyrrolidine Synthesis

Used to extend the carbon chain for subsequent cyclization into pyrrolidines or piperidines.

Experimental Procedure
  • Ylide Formation: Suspend Methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in Toluene.

  • Addition: Add N-Cbz-N-methylglycinal (1.0 equiv) at RT.

  • Reflux: Heat to 80°C for 4 hours. The stabilized ylide requires heat; HWE phosphonates may react at 0°C.

  • Result: Formation of the

    
    -unsaturated ester.
    
  • Downstream: Hydrogenation (Pd/C, H2) simultaneously reduces the alkene and cleaves the Cbz group, triggering spontaneous intramolecular cyclization to the lactam (pyrrolidin-2-one) if an ester is present, or allowing reductive amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step A) Aldehyde polymerization.Keep T < -60°C during Swern. Do not store aldehyde; use immediately.
Racemization Base-catalyzed enolization.(Relevant if using chiral derivatives) Avoid excess TEA; switch to Dess-Martin Periodinane (DMP) buffered with pyridine.
No Cyclization (Step B) Wet solvent/reagents.[1]Water hydrolyzes the iminium intermediate. Use 4Å sieves strictly.
Side Products N-Oxide formation.Ensure complete removal of oxidizing agents before adding the amine partner.

Mechanistic Visualization: Pictet-Spengler

Understanding the iminium intermediate is vital for troubleshooting.

PictetSpengler Reactants Tryptamine + N-Cbz-Sarcosinal Imine Schiff Base (Imine Intermediate) Reactants->Imine - H2O (4Å Sieves) Iminium Iminium Ion (Activated Electrophile) Imine->Iminium + H+ (TFA) Wheland Spiroindolenine / Wheland Intermediate Iminium->Wheland C3-Attack from Indole Product Tetrahydro-beta-carboline (Cyclized Product) Wheland->Product Re-aromatization

Figure 2: Mechanism of the Pictet-Spengler reaction utilizing N-Cbz-sarcosinal.

References

  • Synthesis of N-Protected Amino Aldehydes

    • Myers, A. G., et al. "A Practical Method for the Preparation of N-Protected alpha-Amino Aldehydes." Journal of the American Chemical Society, 1999.
    • (Note: Describes general instability and oxidation protocols).

  • Pictet-Spengler Applications

    • Cox, E. D., & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 1995.
  • Swern Oxidation Protocol

    • Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 1978.
  • Gupta, A., et al. "Synthesis of constrained peptidomimetics utilizing N-methylated amino aldehydes." Journal of Organic Chemistry, 2008.

Sources

Application

Scale-up synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate

Application Note: Scalable Synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate Executive Summary Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal) is a critical C2-building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate

Executive Summary

Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal) is a critical C2-building block in the synthesis of peptidomimetics, alkaloids, and N-methylated peptide therapeutics. Its aldehyde functionality allows for rapid diversification via reductive amination, Wittig olefination, or Strecker synthesis.

However, the scale-up of this molecule presents a distinct challenge: aldehyde instability . Amino aldehydes are prone to racemization (if


-chiral), polymerization, and hydrate formation. This guide details a robust, two-step protocol optimized for kilogram-scale production, utilizing a TEMPO-mediated oxidation  strategy that avoids the cryogenic requirements of Swern oxidation and the safety hazards of Dess-Martin periodinane.

Strategic Route Analysis

For scale-up, we prioritize safety, cost-efficiency, and thermal control. The chosen route proceeds via the oxidation of the stable alcohol precursor, Benzyl (2-hydroxyethyl)(methyl)carbamate.

Why TEMPO/NaOCl (Anelli Oxidation)?

  • Scalability: Reactions are conducted at 0°C to ambient temperature, unlike Swern (-78°C).

  • Safety: Replaces explosive hypervalent iodine reagents (IBX/DMP) with household bleach (NaOCl) as the terminal oxidant.

  • Selectivity: High chemoselectivity for primary alcohols; minimal over-oxidation to carboxylic acid when pH is buffered.

Reaction Scheme

ReactionScheme SM N-Methylethanolamine Step1 Step 1: Protection (Cbz-Cl, NaOH) SM->Step1 Inter Intermediate Alcohol (Stable Precursor) Step1->Inter Step2 Step 2: Anelli Oxidation (TEMPO, NaOCl, KBr) Inter->Step2 Product Target Aldehyde (Unstable) Step2->Product

Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde.

Detailed Protocols

Step 1: Synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate

Objective: Protection of the secondary amine while preserving the alcohol.

Reagents:

  • N-Methylethanolamine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • NaOH (1.1 equiv, 4M aqueous solution)

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Setup: Charge a jacketed reactor with N-methylethanolamine and DCM (5 vol). Cool to 0°C.[1][2][3][4]

  • Addition: Simultaneously add Cbz-Cl and 4M NaOH dropwise over 60 minutes, maintaining internal temperature

    
    . Note: Simultaneous addition maintains pH control and minimizes bis-acylation.
    
  • Reaction: Warm to 20°C and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine), then water, then brine.

  • Concentration: Dry over MgSO₄ and concentrate under reduced pressure.

  • Yield: Quantitative (Oil). This intermediate is stable and can be stored indefinitely.

Step 2: TEMPO-Mediated Oxidation to Aldehyde

Objective: Controlled oxidation avoiding over-oxidation to acid.

Reagents:

  • Alcohol Intermediate (from Step 1) (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Bleach, 10-13% active chlorine) (1.1 equiv)

  • NaHCO₃ (Sat. solution) - Critical for pH buffering

  • DCM (Solvent)

Protocol:

  • Biphasic Setup: Dissolve the Alcohol Intermediate (100 g scale example) in DCM (500 mL). Add a solution of KBr (0.1 eq) in water (50 mL). Cool the biphasic mixture to -5°C to 0°C.

  • Catalyst Charge: Add TEMPO (1 mol%). The organic layer will turn orange-red.

  • Oxidant Addition (Critical):

    • Buffer the reaction by adding aqueous NaHCO₃ (0.5 eq) to the reaction pot.

    • Slowly add NaOCl solution dropwise over 45-60 minutes.

    • Exotherm Alert: The reaction is highly exothermic. Maintain T

      
      .
      
    • Color Change: The mixture may turn pale yellow as TEMPO is consumed and regenerated.

  • Quench: Immediately upon consumption of starting material (approx. 30 min post-addition), quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy excess hypochlorite.

    • Test: KI starch paper should remain white (no oxidant).

  • Workup: Separate layers. Extract aqueous layer once with DCM. Wash combined organics with cold 1M HCl (removes TEMPO residues), then NaHCO₃, then Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate at low temperature (< 30°C) . Aldehydes are heat sensitive.

Purification & Stability Management

The crude aldehyde is often


 pure and suitable for immediate downstream use. If purification is required, do not use silica chromatography  on large scale due to aldehyde degradation. Use the Bisulfite Adduct method.
Bisulfite Purification Protocol (Self-Validating System)
  • Formation: Stir crude aldehyde with saturated aqueous NaHSO₃ (1.2 equiv) for 2 hours. The aldehyde-bisulfite adduct will precipitate as a white solid.

  • Wash: Filter the solid and wash with DCM (removes non-aldehyde impurities).

  • Regeneration: Suspend the solid in water/DCM and adjust pH to >9 with Na₂CO₃. The aldehyde is released back into the DCM layer.

  • Recovery: Separate and concentrate.

Data Summary Table

ParameterAlcohol PrecursorTarget Aldehyde
State Colorless OilColorless to Pale Yellow Oil
Stability High (> 1 year)Low (Store at -20°C, under Ar)
Typical Yield 95-98%85-92%
Key Impurity N-methyl-N-Cbz-glycine (Acid)Over-oxidation product (<2% with buffer)

Analytical Guide: NMR Interpretation

Researchers often misinterpret the NMR of this compound due to Rotamers . The Cbz-N(Me) bond has restricted rotation, leading to a split signal (~1:1 ratio) in NMR spectra at room temperature.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Two singlets/broad peaks around 9.60 - 9.65 ppm . (Diagnostic)

    • Benzylic (-OCH₂Ph): Two singlets at 5.15 / 5.18 ppm.

    • N-Methyl (-NCH₃): Two singlets at 2.95 / 3.05 ppm.

    • Methylene (-NCH₂-CHO): Two singlets/multiplets at 3.95 / 4.05 ppm.

  • Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50°C). The rotamer peaks should coalesce into single sharp peaks.

Process Safety & Workflow Diagram

Workflow Start Start: Alcohol Precursor in DCM/Water Cool Cool to 0°C Add TEMPO & KBr Start->Cool Oxidation Controlled Addition of NaOCl (Maintain pH ~8.5 with NaHCO3) Cool->Oxidation Monitor Monitor: TLC/HPLC (Check for Acid byproduct) Oxidation->Monitor Monitor->Oxidation Incomplete Quench Quench: Na2S2O3 (KI Paper Test: Negative) Monitor->Quench Complete Workup Phase Separation Cold Acid Wash -> Brine Quench->Workup Storage Storage: -20°C (Or immediate use) Workup->Storage

Figure 2: Operational workflow for the oxidative transformation.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

  • Lubell, W. D., & Rapoport, H. (1989). Surrogates for chiral amino aldehydes: Synthesis of N-(benzyloxycarbonyl)amino alcohols and their oxidation to N-(benzyloxycarbonyl)amino aldehydes. The Journal of Organic Chemistry, 54(16), 3824–3831. Link

  • BenchChem. (2025).[2][5] Benzyl methyl(2-oxoethyl)carbamate Product Data. BenchChem Database. Link

Sources

Method

Application Note: Grignard Addition to Benzyl N-methyl-N-(2-oxoethyl)carbamate

-Methyl Amino Alcohols via Nucleophilic Addition Audience: Medicinal Chemists, Process Chemists Abstract & Strategic Significance The reaction of Benzyl -methyl- -(2-oxoethyl)carbamate (also known as -Cbz- -methylglycina...

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl Amino Alcohols via Nucleophilic Addition
Audience:  Medicinal Chemists, Process Chemists

Abstract & Strategic Significance

The reaction of Benzyl


-methyl-

-(2-oxoethyl)carbamate
(also known as

-Cbz-

-methylglycinal) with Grignard reagents is a pivotal transformation in the synthesis of 1,2-amino alcohols. These motifs are ubiquitous in pharmacophores, including adrenergic blockers, protease inhibitors, and chiral auxiliaries.

While the reaction appears straightforward, the amphiphilic nature of the substrate—possessing both a highly reactive aldehyde and a potentially reactive carbamate (Cbz) protecting group—requires precise kinetic control. This guide details a robust protocol to maximize chemoselectivity for the aldehyde (1,2-addition) while suppressing carbamate attack or polymerization.

Key Technical Insight: The aldehyde substrate is prone to oligomerization and hydration. For high-reliability workflows, we recommend generating the aldehyde ex situ from its dimethyl acetal precursor immediately prior to the Grignard coupling.

Chemical Basis & Mechanistic Logic

The Electrophilic Competition

The substrate contains two electrophilic sites:

  • The Aldehyde Carbon (

    
    ):  Highly electrophilic, kinetically favored for nucleophilic attack.
    
  • The Carbamate Carbon (

    
    ):  Less electrophilic due to resonance donation from nitrogen and oxygen. However, at elevated temperatures or with excess Grignard reagent, the Grignard can attack here, leading to Cbz cleavage or formation of a ketone/tertiary alcohol byproduct.
    
Reaction Scheme

The Grignard reagent (


) attacks the aldehyde to form a magnesium alkoxide intermediate. The 

-methyl group prevents deprotonation at the nitrogen, simplifying the stoichiometry compared to secondary amides.

ReactionScheme Substrate Benzyl N-methyl-N-(2-oxoethyl)carbamate (Electrophile) Intermediate Mg-Alkoxide Intermediate Substrate->Intermediate THF, -78°C Nucleophilic Addition Grignard Grignard Reagent (R-Mg-X) Grignard->Intermediate Product N-Cbz-N-methyl-amino-2-ol (Target) Intermediate->Product NH4Cl (aq) Quench

Figure 1: Mechanistic flow of the Grignard addition.[1] Note the critical temperature control to favor the aldehyde pathway.

Experimental Protocol

Pre-requisite: Substrate Preparation (The "Hidden" Step)

Commercial batches of Benzyl


-methyl-

-(2-oxoethyl)carbamate often degrade. If the aldehyde is not freshly sourced, prepare it from Benzyl

-(2,2-dimethoxyethyl)-

-methylcarbamate
.

Hydrolysis Protocol:

  • Dissolve the acetal (10 mmol) in acetone/water (4:1, 50 mL).

  • Add

    
    -toluenesulfonic acid (
    
    
    
    TSA, 10 mol%).
  • Reflux for 2 hours. Monitor by TLC.[1][2][3]

  • Neutralize with sat.

    
    , extract with DCM, dry (
    
    
    
    ), and concentrate. Use immediately.
General Procedure: Grignard Addition

Materials:

  • Substrate: Freshly prepared Benzyl

    
    -methyl-
    
    
    
    -(2-oxoethyl)carbamate (1.0 equiv).
  • Reagent: Grignard Reagent (

    
     or 
    
    
    
    ), 1.2 to 1.5 equiv (commercial solution or freshly prepared).
  • Solvent: Anhydrous THF (inhibitor-free).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve the aldehyde (1.0 equiv) in anhydrous THF (

    
     concentration).
    
  • Cooling: Cool the solution to

    
      using a dry ice/acetone bath. Crucial: Low temperature prevents attack on the Cbz group.
    
  • Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15–20 minutes.

    • Note: Direct the stream into the solution, not down the cold walls, to ensure immediate mixing.

  • Reaction: Stir at

    
     for 1 hour.
    
  • Warming: Remove the cooling bath and allow the reaction to warm slowly to

    
     over 1 hour. Monitor by TLC (typically 30-50% EtOAc/Hexanes).
    
    • Stop point: If starting material is consumed at

      
      , do not warm further.
      
  • Quench: At

    
    , carefully quench by adding sat. 
    
    
    
    solution (approx. 2 mL per mmol substrate).
    • Observation: A magnesium salt precipitate will form.[4][5]

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Separate phases.[2] Extract the aqueous layer

      
       with organic solvent.
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes/EtOAc (typically starting 90:10 to 60:40).

  • Detection: UV (254 nm) or Ninhydrin stain (Cbz group is UV active).

Workflow Visualization

Workflow Start Start: Acetal Precursor Hydrolysis Acid Hydrolysis (Acetone/H2O, pTSA) Start->Hydrolysis Aldehyde Fresh Aldehyde (N-Cbz-N-Me-Glycinal) Hydrolysis->Aldehyde Isolate Cooling Cool to -78°C (THF Solvent) Aldehyde->Cooling Addition Add Grignard (1.2 eq) Dropwise Cooling->Addition Warm Warm to 0°C Monitor TLC Addition->Warm Quench Quench (NH4Cl) Extraction Warm->Quench Final Purified Alcohol Quench->Final Flash Chrom.

Figure 2: Operational workflow from precursor to final product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Complex Mixture Aldehyde degradation (polymerization).Prepare aldehyde fresh from acetal. Do not store aldehyde >24h.
Cbz Cleavage Reaction temperature too high or excess Grignard.Strictly maintain

during addition. Verify Grignard titer.
Recovered Starting Material "Enolization" of aldehyde.Although rare for this substrate, bulky Grignards may act as bases. Use Cerium(III) Chloride (

) additive (Luche conditions) to enhance nucleophilicity.
Over-addition (Tertiary Alcohol) Double addition to carbamate.Ensure stoichiometry is

equiv. Keep cold.

References

  • Preparation of N-Cbz-amino aldehydes

    • Methodology: Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected

      
      -amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link
      
  • Grignard Addition to Protected Amino Aldehydes

    • Protocol: Reetz, M. T. (1999).

      
      -Amino Aldehydes. Chemical Reviews, 99(5), 1121–1162. Link
      
  • Substrate Data (Benzyl methyl(2-oxoethyl)carbamate)

    • Chemical Data: PubChem Compound Summary for CID 12217349. Link

  • Mechanistic Insight: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Application

Application Note: Reductive Amination of Benzyl N-methyl-N-(2-oxoethyl)carbamate

Executive Summary This application note details the optimized protocol for the reductive amination of Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal). This substrate is a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the reductive amination of Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal). This substrate is a critical building block in medicinal chemistry, widely used to introduce N-methyl-ethylamino linkers in peptidomimetics, PROTACs, and macrocyclic drugs.

The protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydrides due to its superior toxicity profile, functional group tolerance, and selectivity for aldehydes in the presence of reducible functionalities. We address specific stability challenges associated with protected amino-aldehydes and provide a self-validating workflow to ensure high reproducibility.

Technical Background & Mechanistic Insight

The Substrate: Stability & Handling

Benzyl N-methyl-N-(2-oxoethyl)carbamate (


) contains a carbamate-protected nitrogen beta to an aldehyde.
  • Structural Vulnerability: Unlike simple alkyl aldehydes,

    
    -amino aldehydes (and to a lesser extent, 
    
    
    
    -amino derivatives like this) are prone to hydrate formation and oligomerization upon standing.
  • Critical Requirement: For optimal yields, the aldehyde should be freshly prepared via oxidation of the corresponding alcohol (Benzyl N-(2-hydroxyethyl)-N-methylcarbamate) or released from a dimethyl acetal precursor immediately prior to use.

Reaction Mechanism

The reductive amination proceeds via a stepwise mechanism:

  • Imine/Iminium Formation: The amine partner (

    
    ) attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (or iminium ion).
    
  • Selective Reduction: STAB is a mild hydride donor. It reduces the protonated iminium ion much faster than the neutral aldehyde, preventing the formation of the undesired alcohol side-product (

    
    -Cbz-
    
    
    
    -methylethanolamine).

ReactionMechanism cluster_conditions Conditions Aldehyde Cbz-N(Me)-CH2-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R-NH2 (Amine Partner) Amine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Cbz-N(Me)-CH2-CH2-NH-R (Secondary Amine) Iminium->Product + STAB (Hydride Transfer) Cond Solvent: DCE or THF Reagent: NaBH(OAc)3 Additive: AcOH

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Aldehyde Substrate 1.0ElectrophileEnsure purity >95%; clear oil.
Amine Partner 1.0 - 1.2NucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.
NaBH(OAc)3 (STAB) 1.4 - 1.6Reducing AgentMoisture sensitive; weigh quickly.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation.
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MAnhydrous. Alt: THF for green chemistry.
Step-by-Step Methodology

Step 1: Solvation and Imine Formation

  • In an oven-dried round-bottom flask or vial, dissolve the Amine Partner (1.1 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Add Benzyl N-methyl-N-(2-oxoethyl)carbamate (1.0 equiv).

  • Add Acetic Acid (1.0 equiv).

    • Note: If the amine partner is acid-sensitive or highly basic, adjust AcOH accordingly. The goal is a slightly acidic pH (5-6) to catalyze dehydration without protonating the amine into non-nucleophilic ammonium.

  • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir ensures the equilibrium shifts toward the imine, minimizing direct reduction of the aldehyde.

Step 2: Reduction

  • Cool the mixture to 0°C (optional, but recommended for reactive amines).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) is minimal but possible.
      
  • Remove the ice bath and stir at Room Temperature (

    
    ) for 2–16 hours.
    

Step 3: Monitoring & Validation

  • TLC/LCMS: Monitor the disappearance of the aldehyde (m/z ~207 for M+) and the appearance of the product mass.

  • Self-Validation: If the aldehyde persists but the amine is consumed, add 0.5 eq more STAB. If the aldehyde is reduced to the alcohol (Cbz-N(Me)-CH2-CH2-OH), the pre-stir time in Step 1 was insufficient or the amine is sterically hindered.

Step 4: Workup & Purification

  • Quench: Add saturated aqueous

    
     solution carefully. Stir for 15 minutes to decompose excess borohydride.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Dry: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the polarity of the amine partner).

Reaction Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine in DCE (0.2 M) Start->Mix Acid Add AcOH (1.0 eq) Stir 30 min Mix->Acid Reduce Add STAB (1.5 eq) Stir RT, 2-16h Acid->Reduce Check LCMS Check Reduce->Check Check->Reduce Incomplete (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extract (DCM) Dry (Na2SO4) Quench->Extract Purify Flash Chromatography Extract->Purify

Figure 2: Operational workflow for the reductive amination protocol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Equilibrium favors aldehyde; wet solvent.Add 3Å molecular sieves during Step 1 to drive dehydration. Ensure DCE is anhydrous.
Formation of Alcohol Side-Product Direct reduction of aldehyde before imine forms.Increase pre-stir time (Step 1). Ensure amine is nucleophilic (free base).
Dialkylation (Over-reaction) Primary amine product reacts with second aldehyde.Use excess amine (1.5–2.0 equiv) if the product is a primary amine. For this substrate, the product is usually secondary/tertiary, so this is rare.
Substrate Decomposition Aldehyde instability.Critical: Check the quality of Benzyl N-methyl-N-(2-oxoethyl)carbamate by NMR before use. If degraded, repurify or resynthesize.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Lehmann, F., & Scobie, M. (2008).[2] "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes." Synthesis, 2008(11), 1679-1681.

  • PubChem. (n.d.). "Benzyl N-methyl-N-(2-oxoethyl)carbamate Compound Summary." National Library of Medicine.

  • BldPharm. (n.d.). "Benzyl (2-(methylamino)-2-oxoethyl)carbamate MSDS and Properties."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Benzyl N-methyl-N-(2-oxoethyl)carbamate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and optimization of Benzyl N-methyl-N-(2-oxoethyl)carbamate. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and optimization of Benzyl N-methyl-N-(2-oxoethyl)carbamate. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Introduction

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a valuable bifunctional molecule containing a carbamate protecting group and a reactive aldehyde moiety. This structure makes it a useful building block in medicinal chemistry and organic synthesis. However, the presence of the sensitive aldehyde group necessitates careful control of reaction conditions to avoid side reactions and ensure high purity of the final product. This guide outlines a reliable two-step synthetic pathway and provides solutions to potential experimental hurdles.

Proposed Synthetic Pathway

A common and effective route to synthesize Benzyl N-methyl-N-(2-oxoethyl)carbamate involves a two-step process:

  • Cbz-Protection: The synthesis begins with the protection of the secondary amine of N-methylethanolamine using benzyl chloroformate (Cbz-Cl) to form the intermediate, Benzyl N-methyl-N-(2-hydroxyethyl)carbamate.

  • Oxidation: The primary alcohol of the intermediate is then selectively oxidized to the desired aldehyde, yielding Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Synthetic Pathway N-Methylethanolamine N-Methylethanolamine Benzyl N-methyl-N-(2-hydroxyethyl)carbamate Benzyl N-methyl-N-(2-hydroxyethyl)carbamate N-Methylethanolamine->Benzyl N-methyl-N-(2-hydroxyethyl)carbamate Cbz-Cl, Base (e.g., Na2CO3) DCM, 0°C to rt Benzyl N-methyl-N-(2-oxoethyl)carbamate Benzyl N-methyl-N-(2-oxoethyl)carbamate Benzyl N-methyl-N-(2-hydroxyethyl)carbamate->Benzyl N-methyl-N-(2-oxoethyl)carbamate Oxidation (e.g., Swern or Dess-Martin)

A proposed two-step synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Part 1: Synthesis of Benzyl N-methyl-N-(2-hydroxyethyl)carbamate (Cbz-Protection)

This initial step involves the straightforward N-protection of N-methylethanolamine.

Experimental Protocol
  • Dissolve N-methylethanolamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium carbonate (Na₂CO₃) (1.5 eq.) in water.

  • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Troubleshooting and FAQs for Cbz-Protection

Q1: My reaction is sluggish or incomplete. What could be the issue?

A1: Incomplete reactions are often due to insufficient base or poor mixing. The Schotten-Baumann conditions used here require a basic aqueous phase to neutralize the HCl generated during the reaction.[1]

  • Troubleshooting Steps:

    • Ensure adequate mixing: Vigorous stirring is crucial for this biphasic reaction to ensure efficient mass transfer between the organic and aqueous layers.

    • Check the pH: The pH of the aqueous layer should be maintained between 8 and 10.[2] A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity, while a pH that is too high can lead to the decomposition of benzyl chloroformate.[2]

    • Reagent quality: Ensure that the benzyl chloroformate is fresh, as it can degrade over time.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2: The most common side product is the result of the O-acylation of the hydroxyl group.

  • Troubleshooting Steps:

    • Slow addition of Cbz-Cl: Adding the benzyl chloroformate slowly at a low temperature (0 °C) favors the more nucleophilic amine over the hydroxyl group.

    • Use a slight excess of the amine: Using a small excess of N-methylethanolamine can help to consume the Cbz-Cl before it has a chance to react with the alcohol.

Part 2: Oxidation to Benzyl N-methyl-N-(2-oxoethyl)carbamate

The oxidation of the primary alcohol to an aldehyde is the most critical and challenging step in this synthesis. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods for this transformation.[3][4]

Comparison of Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagents DMSO, oxalyl chloride, triethylamineDess-Martin periodinane
Temperature Low temperature (-78 °C) is critical.[3]Typically run at room temperature.[5]
Byproducts Volatile and foul-smelling dimethyl sulfide.[3]Soluble iodine-containing compounds.[6]
Workup Quenching with a base, followed by aqueous workup.Can sometimes be filtered directly or requires an aqueous wash with sodium thiosulfate.[6]
Advantages Inexpensive reagents, byproducts are easily removed.Mild conditions, high yields, and simple workup.[5]
Disadvantages Requires cryogenic temperatures, produces a foul odor.Reagent is expensive and can be explosive under certain conditions.[7]
Experimental Protocol 1: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 Vol) at -78 °C, add DMSO (2.0 eq.) dropwise. Stir the mixture for 30 minutes.

  • Add a solution of Benzyl N-methyl-N-(2-hydroxyethyl)carbamate (1.0 eq.) in anhydrous DCM (5 Vol) dropwise at -78 °C and stir for 1-2 hours.

  • Add triethylamine (5.0 eq.) to the reaction mixture at -78 °C and stir for 30 minutes before allowing the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde quickly via silica gel chromatography, using a non-polar eluent system.

Swern Oxidation Workflow cluster_0 Reagent Activation (-78 °C) cluster_1 Oxidation (-78 °C) cluster_2 Elimination & Product Formation Oxalyl Chloride + DMSO Oxalyl Chloride + DMSO Activated Swern Reagent Activated Swern Reagent Oxalyl Chloride + DMSO->Activated Swern Reagent Alcohol Intermediate Alcohol Intermediate Alkoxysulfonium Ylide Alkoxysulfonium Ylide Activated Swern ReagentAlcohol Intermediate Activated Swern ReagentAlcohol Intermediate Activated Swern ReagentAlcohol Intermediate->Alkoxysulfonium Ylide Target Aldehyde Target Aldehyde Alkoxysulfonium Ylide->Target Aldehyde Add Triethylamine Warm to rt

A simplified workflow for the Swern oxidation.
Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Dissolve Benzyl N-methyl-N-(2-hydroxyethyl)carbamate (1.0 eq.) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Troubleshooting and FAQs for Oxidation

Q3: My oxidation reaction is giving a low yield of the aldehyde. What are the likely causes?

A3: Low yields in aldehyde synthesis are frequently due to over-oxidation, side reactions, or product instability.

  • Troubleshooting Steps:

    • Strict temperature control (Swern): The Swern oxidation is highly exothermic and must be maintained at -78 °C during the addition of reagents to prevent the decomposition of the active oxidant and side reactions.[8]

    • Anhydrous conditions: Both Swern and DMP oxidations are sensitive to water, which can consume the reagents and lead to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reagent quality (DMP): Dess-Martin periodinane can degrade upon exposure to moisture. Use freshly opened or properly stored reagent.

    • Product instability: The target aldehyde may be unstable on silica gel. Minimize the time the product spends on the column during purification and use a non-polar eluent.

Q4: I am observing the formation of a carboxylic acid in my reaction mixture. How can I prevent this over-oxidation?

A4: Over-oxidation is a common problem, especially with less mild oxidizing agents.

  • Troubleshooting Steps:

    • Use a milder oxidant: Both Swern and DMP oxidations are generally very effective at stopping at the aldehyde stage.[9][10] If over-oxidation is still observed, it may be due to impurities in the starting material or reagents.

    • Careful monitoring: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q5: The purification of my aldehyde is difficult, and I am losing a significant amount of product.

A5: Aldehydes can be challenging to purify due to their reactivity and potential for oligomerization or decomposition on silica gel.

  • Troubleshooting Steps:

    • Rapid chromatography: Perform flash column chromatography quickly and avoid letting the product sit on the column for extended periods.

    • Alternative workup (DMP): For the DMP oxidation, a common workup involves diluting the reaction mixture with ether and washing with a solution of sodium thiosulfate to remove the iodine byproducts, which can sometimes avoid the need for chromatography.[6]

    • Consider product stability: The purified aldehyde should be stored under an inert atmosphere at a low temperature to prevent degradation.

Troubleshooting Low Yield Start Low Yield of Aldehyde Check_SM Is starting material fully consumed? (TLC) Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Side_Products Are there significant side products? (TLC/NMR) Check_SM->Side_Products Yes Sol_Incomplete Increase reaction time Check reagent stoichiometry and quality Incomplete_Rxn->Sol_Incomplete Purification_Loss Product lost during purification? Side_Products->Purification_Loss No Degradation Product Degradation Side_Products->Degradation Yes Purification_Loss->Degradation Yes Sol_Purification Rapid chromatography Alternative workup Check product stability Purification_Loss->Sol_Purification Sol_Side_Products Strict temperature control Ensure anhydrous conditions Use milder oxidant Degradation->Sol_Side_Products

A decision tree for troubleshooting low yields in the oxidation step.

References

  • PrepChem. (n.d.). Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Retrieved from [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. AGRIS, 52(12), 1493-1494. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Dess, D. B., & Martin, J. C. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00240G. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • YouTube. (2025). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • Reddit. (2025). Oxidation woes. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

  • Chem-Station. (2014). Dess-Martin Oxidation. Retrieved from [Link]

  • Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Benzyl N-methyl-N-(2-oxoethyl)carbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of Benzyl N-methyl-N-(2-oxoethyl)carbamate. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of Benzyl N-methyl-N-(2-oxoethyl)carbamate. This document is structured to provide immediate, actionable solutions through frequently asked questions and detailed troubleshooting protocols, ensuring the integrity and purity of your final compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Q1: My compound appears to be degrading on the silica gel column. What's happening and how can I prevent it?

A1: Benzyl N-methyl-N-(2-oxoethyl)carbamate contains a reactive aldehyde functional group, which can be susceptible to degradation on the acidic surface of standard silica gel. This can manifest as streaking on TLC, low recovery, or the appearance of new, more polar spots corresponding to byproducts like the corresponding carboxylic acid from oxidation.[1][2]

  • Quick Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before packing the column.[3] This neutralizes the acidic silanol groups responsible for degradation.

Q2: I'm observing poor separation between my product and a close-running impurity. How can I improve the resolution?

A2: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.

  • Quick Solution: Employ a shallow solvent gradient during elution instead of an isocratic system.[1] Start with a less polar solvent system and gradually increase the polarity. This will help to better resolve compounds with close Rf values. For example, you could start with 10% ethyl acetate in hexanes and slowly increase to 30% ethyl acetate.

Q3: My compound is eluting with the solvent front, even with a low polarity mobile phase. What should I do?

A3: If your compound is highly non-polar or if you are using a solvent system that is too polar, it may elute with the solvent front.

  • Quick Solution: Double-check that you are using the correct solvent system.[1] If the solvent system is correct, consider switching to a less polar mobile phase. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/hexanes system.

Q4: I'm not seeing my compound come off the column at all. Where could it be?

A4: There are a few possibilities if your compound is not eluting from the column.

  • Possible Causes & Solutions:

    • Degradation: The compound may have fully degraded on the silica gel.[1] Test the stability of your compound on a small amount of silica in a vial before running a column.

    • Irreversible Adsorption: The compound may be too polar and irreversibly sticking to the silica. In this case, you may need to switch to a more polar stationary phase or a different purification technique.

    • Dilution: The fractions collected may be too dilute to detect the compound.[1] Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming more complex purification challenges.

Guide 1: Managing Compound Instability on Silica Gel

The aldehyde moiety in Benzyl N-methyl-N-(2-oxoethyl)carbamate is the primary source of instability on standard silica gel. The acidic nature of silica can catalyze side reactions.

  • Prepare the Slurry: In a fume hood, create a slurry of silica gel in the initial, least polar mobile phase you plan to use for your chromatography.

  • Add Triethylamine: To this slurry, add triethylamine (TEA) to a final concentration of 1-3% (v/v). For example, for every 100 mL of solvent, add 1-3 mL of TEA.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the silica.

  • Pack the Column: Pack your column with the deactivated silica slurry as you normally would.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the initial mobile phase (containing TEA) to ensure a consistent, neutral environment.

If deactivation of silica is insufficient, consider using a less acidic stationary phase:

  • Alumina (Neutral or Basic): Alumina can be a good alternative for acid-sensitive compounds.[3]

  • Florisil: This is a magnesium silicate gel that is less acidic than silica.

Guide 2: Optimizing Mobile Phase Selection for Improved Separation

The choice of mobile phase is critical for achieving good separation. A systematic approach to solvent selection can save significant time and resources.

Carbamates are generally of intermediate polarity. The following solvent systems are good starting points for TLC analysis and column chromatography:

  • Hexanes/Ethyl Acetate[4]

  • Hexanes/Dichloromethane[1]

  • Toluene/Acetone

  • TLC Analysis: Run TLC plates in a range of solvent systems to find a composition that gives your product an Rf value between 0.2 and 0.4.

  • Initial Mobile Phase: Start the column with a mobile phase that is slightly less polar than the one that gave the optimal Rf on TLC.

  • Gradient Elution: Gradually increase the percentage of the more polar solvent throughout the chromatography run. A slow, linear gradient is often effective for separating closely related compounds.

Potential Issue Recommended Action Rationale
Tailing peaksAdd a small amount (0.1-1%) of a polar solvent like methanol to the mobile phase.This can help to block highly active sites on the silica gel and improve peak shape.
Co-eluting impuritiesTry a solvent system with a different selectivity (e.g., switch from an acetate-based system to a chlorinated one).Different solvents interact with the analyte and stationary phase in unique ways, which can alter the elution order.
Guide 3: Non-Chromatographic Purification of Aldehydes via Bisulfite Adduct Formation

For aldehydes that are particularly sensitive to silica gel or difficult to separate from impurities, purification via a sodium bisulfite adduct can be a highly effective, scalable, and cost-effective alternative to chromatography.[5][6] This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[2][7]

  • Adduct Formation:

    • Dissolve the crude reaction mixture containing Benzyl N-methyl-N-(2-oxoethyl)carbamate in a suitable organic solvent (e.g., methanol or diethyl ether).

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO3) and stir vigorously for 1-2 hours. The formation of a white precipitate (the bisulfite adduct) may be observed.

  • Extraction of Impurities:

    • Transfer the mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Shake the funnel and separate the layers. The water-soluble bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent to ensure complete removal of impurities.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the bisulfite adduct, add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) until the solution is basic.[2]

    • Stir until the precipitate (if any) redissolves and the aldehyde is regenerated.

  • Final Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified Benzyl N-methyl-N-(2-oxoethyl)carbamate.

III. Visual Workflows and Data

Chromatographic Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Deactivate 2. Deactivate Silica Gel (if necessary) Pack 3. Pack Column Load 4. Load Sample Pack->Load Elute 5. Elute with Gradient Collect 6. Collect Fractions Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Concentrate 9. Concentrate

Caption: General workflow for the chromatographic purification of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Troubleshooting Logic Diagram

Troubleshooting Start Poor Purification Result Degradation Degradation on Column? Start->Degradation PoorSep Poor Separation? Degradation->PoorSep No DeactivateSilica Deactivate Silica (Protocol 1) Degradation->DeactivateSilica Yes NoElution No Elution? PoorSep->NoElution No OptimizeGradient Optimize Gradient (Protocol 2) PoorSep->OptimizeGradient Yes CheckSolvent Check Solvent Polarity NoElution->CheckSolvent Yes Bisulfite Consider Bisulfite Purification (Protocol 3) NoElution->Bisulfite No AltPhase Use Alternative Stationary Phase DeactivateSilica->AltPhase Still an issue ConcentrateFractions Concentrate Fractions CheckSolvent->ConcentrateFractions Solvent OK

Caption: A decision-making diagram for troubleshooting common purification issues.

IV. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available from: [Link]

  • Gorman, J. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379. Available from: [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available from: [Link]

  • Khatri, N., et al. (2018). Synthesis of water-degradable silica nanoparticles from carbamate-containing bridged silsesquioxane precursor. RSC Advances, 8(1), 1-9. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available from: [Link]

  • Wuts, P. G. M. (n.d.). Protective Groups. Available from: [Link]

  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

  • National Center for Biotechnology Information. Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Available from: [Link]

  • American Chemical Society Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1151. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Work-up of Benzyl N-methyl-N-(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 107201-33-2 Synonyms: N-Cbz-N-methylglycinal; N-Benzyloxycarbonyl-N-methyl-2-aminoacetaldehyde Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol

Introduction: The "Fragile Aldehyde" Protocol

Welcome to the technical support guide for Benzyl N-methyl-N-(2-oxoethyl)carbamate . This compound is a critical intermediate for synthesizing peptide mimics, alkaloids, and N-methylated amino acid derivatives.

The Core Challenge: This molecule combines a reactive aldehyde with a carbamate-protected nitrogen on the


-carbon. While the Cbz group provides steric bulk and lipophilicity, the aldehyde moiety is highly susceptible to:
  • Hydration: Forming the gem-diol in the presence of moisture.

  • Oligomerization: Forming trimers or polymers upon standing.

  • Oxidation: Rapidly converting to the carboxylic acid in air.

This guide prioritizes preservation of the aldehyde functionality during work-up and purification.

Module 1: Critical Stability & Handling

Status: Read before opening the vial or starting synthesis.

The stability of


-amino aldehydes is kinetically limited. The electron-withdrawing nature of the N-Cbz group increases the electrophilicity of the carbonyl carbon, making it more prone to hydration than simple aliphatic aldehydes [1].
Stability Data Sheet
ParameterSpecificationTechnical Insight
Storage Temp -20°C to -80°CMandatory. Decomposition accelerates significantly >0°C.
Atmosphere Argon/NitrogenOxygen rapidly oxidizes the aldehyde to N-Cbz-N-methylglycine.
Solvent Stability DCM, THF, TolueneAvoid protic solvents (MeOH, EtOH) for storage to prevent hemiacetal formation.
Shelf Life < 1 Week (Pure)Best used immediately (in situ) after generation.
Purification Rapid ChromatographySilica gel is slightly acidic and can catalyze decomposition. Use neutral silica or deactivate with 1% Et₃N.

Module 2: Isolation & Work-up Protocols

Scenario A: Isolation from Oxidation (Synthesis)

Context: You have synthesized the aldehyde via Swern or Parikh-Doering oxidation of N-Cbz-N-methylethanolamine.

The Problem: Removing sulfur byproducts (DMS) and excess base (Et₃N) without destroying the aldehyde.

Step-by-Step Protocol:

  • Quench (Low Temp): At -78°C (Swern), quench the reaction with phosphate buffer (pH 7.0) or water.[1][2][3] Do not use strong acid (HCl) as it may cleave the Cbz or induce polymerization.

  • Extraction: Allow to warm to 0°C. Extract immediately with Dichloromethane (DCM) .

    • Why DCM? The Cbz group makes the molecule lipophilic. DCM is non-nucleophilic and volatile, allowing low-temperature concentration.

  • Desulfurization Wash: Wash the organic layer with 10% aqueous citric acid (removes residual Et₃N) followed by saturated NaHCO₃ (neutralizes acid traces).

    • Tip: If the sulfur smell persists, wash with a 1% solution of sodium hypochlorite (bleach) or Oxone®—but proceed with caution to avoid oxidizing the aldehyde.

  • Drying: Dry over anhydrous Na₂SO₄. Avoid MgSO₄ if possible, as its Lewis acidity can sometimes catalyze aldol-type side reactions.

  • Concentration: Evaporate solvent at <30°C . Do not heat the water bath.

Scenario B: Purification via Bisulfite Adduct (The "Rescue" Method)

Context: Your crude material is impure, but chromatography is degrading the product.

Aldehydes form solid, water-soluble adducts with sodium bisulfite, allowing separation from non-aldehyde impurities [2].

Protocol:

  • Dissolve crude oil in minimal Et₂O.

  • Add saturated aqueous NaHSO₃ (Sodium Bisulfite) and stir vigorously for 30-60 mins.

  • Phase Separation: The product is now in the aqueous layer (as the adduct). Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration: Adjust the aqueous layer to pH 8-9 using saturated NaHCO₃ or Na₂CO₃.

  • Extraction: Extract the regenerated aldehyde back into DCM or EtOAc.

  • Result: High-purity aldehyde without column chromatography.

Module 3: Visualization of Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine the safest purification route.

PurificationStrategy Start Crude Reaction Mixture (Post-Oxidation) CheckTLC Check TLC (Is product distinct?) Start->CheckTLC Impure Complex Mixture (Many spots) CheckTLC->Impure Yes (Messy) Pure Clean Spot (Minor impurities) CheckTLC->Pure No (Clean) Bisulfite Bisulfite Adduct Method (Aqueous Extraction) Impure->Bisulfite Preferred Flash Flash Chromatography (Neutral Silica + 1% Et3N) Pure->Flash If necessary Storage Store at -80°C (Use within 24h) Bisulfite->Storage Flash->Storage

Figure 1: Decision logic for purifying labile amino-aldehydes. Bisulfite purification is preferred for complex mixtures to avoid silica-induced degradation.

Module 4: Troubleshooting & FAQs

Q1: My NMR spectrum shows a complex mixture of peaks, but I see the Cbz aromatic protons. What happened?

Diagnosis: You likely have the hydrate (gem-diol) or a hemiacetal .

  • Mechanism: Aldehydes + Water

    
     Gem-diol. In CDCl₃ (which often contains traces of acid/water), this equilibrium shifts.
    
  • Solution:

    • Run the NMR in Benzene-d₆ or Toluene-d₈ . These solvents suppress hydration.

    • If the hydrate persists, dissolve the sample in toluene and reflux with a Dean-Stark trap (or simple rotary evaporation with toluene azeotrope) to dehydrate it back to the aldehyde [3].

Q2: The product decomposes on the silica column.

Diagnosis: Acid-catalyzed decomposition. Standard silica gel is slightly acidic (pH 6.5).

  • Solution:

    • Pre-treat Silica: Slurry the silica in Hexane/EtOAc containing 1% Triethylamine (Et₃N) before loading the sample. This neutralizes acidic sites.

    • Alternative: Use Neutral Alumina (Grade III) instead of silica.

Q3: I see low yields after Reductive Amination.

Diagnosis: The aldehyde likely polymerized before the amine could attack.

  • Fix: Do not isolate the aldehyde if possible. Perform a One-Pot Procedure :

    • Oxidize the alcohol (Swern).[4]

    • After work-up and solvent swap (to MeOH or DCE), add the amine and reducing agent (NaBH(OAc)₃) immediately.

    • Note: Benzyl N-methyl-N-(2-oxoethyl)carbamate is an excellent partner for reductive aminations if the amine is added immediately [4].

Q4: Can I remove the Cbz group to get the free amino-aldehyde?

CRITICAL WARNING: No.

  • Reason: The free amino-aldehyde (N-methylaminoacetaldehyde) is extremely unstable and will self-condense (polymerize) instantly upon deprotection. The Cbz group is required to "mask" the nucleophilicity of the nitrogen. You must react the aldehyde first (e.g., Wittig, reductive amination) before removing the Cbz group.

References

  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected α-amino aldehydes. The Journal of Organic Chemistry, 52(12), 2361–2364.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Optimization

Technical Guide: Moisture Sensitivity &amp; Handling of Benzyl N-methyl-N-(2-oxoethyl)carbamate

Executive Summary: The Hydration Challenge Benzyl N-methyl-N-(2-oxoethyl)carbamate is a critical C2-linker and building block in peptidomimetic synthesis. However, its terminal aldehyde moiety renders it highly susceptib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydration Challenge

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a critical C2-linker and building block in peptidomimetic synthesis. However, its terminal aldehyde moiety renders it highly susceptible to nucleophilic addition by water , leading to the formation of geminal diols (hydrates).

Unlike standard reagents, this compound exists in a dynamic equilibrium with its hydrate and hemiaminal oligomers. Moisture is not just a contaminant; it chemically alters the reactive species , shifting the equilibrium away from the active aldehyde required for reductive aminations or Wittig reactions.

Key Stability Metrics:

Parameter Specification Critical Note
Storage Temp -20°C Degradation accelerates >4°C.
Atmosphere Inert (Ar/N₂) Oxygen promotes oxidation to carboxylic acid.
Moisture Sensitivity High Forms gem-diol rapidly in ambient air.

| Physical State | Viscous Oil/Low-melt Solid | Often misidentified as "impure" due to physical state changes. |

Technical Troubleshooting (Q&A)

Q1: My 1H NMR spectrum shows a complex mixture. Is the compound degraded?

Diagnosis: Likely Hydration Equilibrium , not necessarily irreversible degradation. Technical Insight: In the presence of trace water (even in "dry" deuterated solvents like CDCl₃), the aldehyde proton signal (~9.6 ppm) decreases, and a new broad signal appears around 5.0–6.0 ppm (methine proton of the gem-diol). Actionable Step:

  • Run the NMR in anhydrous DMSO-d6 or C6D6 (Benzene-d6) rather than CDCl₃ (which is often acidic and wet).

  • Add activated 4Å molecular sieves directly to the NMR tube 15 minutes prior to acquisition.

  • Pass/Fail Criteria: If the aldehyde peak recovers intensity after drying, the material is usable. If the spectrum shows significant carboxylic acid (broad singlet >10 ppm), irreversible oxidation has occurred.

Q2: The material has turned into a viscous gum or semi-solid. Can I still use it?

Diagnosis: Oligomerization. Technical Insight: Alpha-amino aldehydes can form reversible hemiaminal oligomers (dimers/trimers) upon standing. This is concentration-dependent and reversible. Actionable Step:

  • Dissolution Test: Dissolve the gum in the reaction solvent (e.g., DCM or THF). If it dissolves completely, the monomeric aldehyde will likely regenerate in solution, especially under dilute reaction conditions.

  • Purification: If the gum is insoluble or dark brown, flash chromatography on silica gel (neutralized with 1% Et3N) is required. Note: Silica is acidic and can catalyze decomposition; perform rapidly.

Q3: My reductive amination yield is consistently low (<40%). Why?

Diagnosis: Competitive Water Inhibition. Technical Insight: The formation of the imine intermediate is a dehydration step. If the starting material is already hydrated (gem-diol), the energy barrier to expel that initial water molecule increases, and the equilibrium shifts back toward the reactants. Actionable Step:

  • Pre-drying: Dissolve the aldehyde in Toluene and evaporate (azeotrope) 3x before adding the amine.

  • Desiccant: Add anhydrous MgSO₄ or 4Å Molecular Sieves directly to the reaction pot during the imine formation step (before adding the reducing agent like NaBH(OAc)₃).

Mechanistic Visualization

The following diagram illustrates the competing pathways that reduce the effective concentration of the active aldehyde.

G cluster_0 Moisture & Storage Effects Aldehyde Active Aldehyde (Reactive Species) GemDiol Gem-Diol (Hydrate) (Inactive) Aldehyde->GemDiol + H₂O (Reversible) Oligomer Hemiaminal Oligomer (Storage Form) Aldehyde->Oligomer Concentration (Reversible) Acid Carboxylic Acid (Irreversible Degradation) Aldehyde->Acid + O₂ (Irreversible)

Figure 1: The dynamic equilibrium of N-Cbz-Sarcosinal.[1] Water shifts the species toward the inactive Gem-Diol; high concentration shifts it toward Oligomers.

Standard Operating Procedures (SOPs)

SOP-01: Solvent Preparation & Handling
  • Requirement: All solvents must be anhydrous (<50 ppm H₂O).

  • Protocol:

    • Use solvents from a fresh Solvent Purification System (SPS) or freshly distilled.

    • If using bottled "anhydrous" solvents, verify dryness with a Karl Fischer titrator or by adding activated molecular sieves 24h prior to use.

    • Avoid: Methanol or Ethanol for storage (forms hemiacetals). Use DCM, THF, or Toluene for reactions.

SOP-02: Quality Control (NMR Assay)

Before committing valuable peptide fragments to a reaction, validate the aldehyde titer.

  • Sample Prep: Take ~10 mg of sample.

  • Solvent: Use 0.7 mL DMSO-d6 (preferred over CDCl₃ to prevent acid-catalyzed degradation).

  • Acquisition: Run standard 1H NMR.

  • Integration:

    • Integrate the Aldehyde proton (-CH O) at ~9.5–9.7 ppm (Set to 1.00).

    • Check for Gem-diol methine (-CH (OH)₂) at ~5.2–5.8 ppm.

    • Check for Benzyl protons (-OCH ₂Ph) at ~5.1 ppm (Should integrate to 2.00 relative to total aldehyde+hydrate).

  • Calculation:

    
    
    Note: If Purity < 80%, perform azeotropic drying (SOP-03).
    
SOP-03: Azeotropic Drying (Rescue Protocol)

Use this if the material is hydrated (oily/wet) but not oxidized.

  • Dissolve the crude aldehyde in Anhydrous Toluene (10 mL per gram).

  • Rotary evaporate at <40°C under high vacuum.

  • Repeat this process 3 times .

  • The final residue should be stored under Argon immediately.

References

  • ChemicalBook. (2025).[2][3][4][5] Benzyl methyl(2-oxoethyl)carbamate Properties and Stability Data. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet: Benzyl methyl(2-oxoethyl)carbamate - Storage Conditions. Retrieved from

  • Chemistry Steps. (2025). Reactions of Aldehydes and Ketones with Water: The Hydration Equilibrium. Retrieved from

  • MedChemExpress. (2025). N-Benzyl-N-Cbz-glycine Derivatives Handling. Retrieved from

  • ResearchGate. (2025). Hydration Equilibrium Constants of Aldehydes in Aqueous Solution. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Benzyl N-methyl-N-(2-oxoethyl)carbamate: The NMR Characterization Guide

Topic: Benzyl N-methyl-N-(2-oxoethyl)carbamate NMR Analysis Content Type: Publish Comparison Guide Executive Summary Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2), also known as N-Cbz-N-methylglycinal , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl N-methyl-N-(2-oxoethyl)carbamate NMR Analysis Content Type: Publish Comparison Guide

Executive Summary

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2), also known as N-Cbz-N-methylglycinal , is a critical intermediate in the synthesis of peptide aldehydes and N-methylated peptidomimetics.[1][2] However, its analysis is notoriously deceptive. Unlike rigid small molecules, this compound exhibits two distinct dynamic behaviors in solution: amide bond rotamerism and aldehyde hydration .

This guide provides a technical comparison of this product against its common impurities (precursors and hydrates) and outlines a self-validating NMR protocol to ensure data integrity.[1][2]

Part 1: The Technical Deep Dive (The Molecule)

To interpret the NMR spectrum of N-Cbz-N-methylglycinal, one must understand the dynamic equilibria at play.[1][2] A standard 1H NMR spectrum in CDCl₃ at room temperature will not show single sharp peaks; it will show signal doubling and broadening.[1]

1. The Rotamer Effect (Cis/Trans Isomerism)

Due to the carbamate protecting group (Cbz) and the N-methyl substitution, the N-CO bond has significant double-bond character.[1] This restricts rotation, leading to two distinct conformers (rotamers) observable on the NMR timescale.

  • Observation: You will see two signals for the aldehyde proton, two for the N-methyl group, and two for the benzylic methylene.

  • Ratio: Typically ranges from 60:40 to 70:30 in CDCl₃, depending on concentration and temperature.

2. The Hydration Trap

As an amino aldehyde, the terminal carbonyl is highly electrophilic. In the presence of trace water (in the solvent or atmosphere), it reversibly forms a gem-diol (hydrate) .

  • Aldehyde Form:

    
     (Signal at ~9.6 ppm)[1]
    
  • Hydrate Form:

    
     (Signal disappears from downfield; new signals appear in the 5.0–6.0 ppm range).[1]
    
Part 2: Comparative Analysis & Data

This section compares the target molecule against its primary "alternatives"—its synthetic precursor (the alcohol) and its degraded state (the hydrate).[3]

Comparison 1: Product vs. Precursor (Oxidation Monitoring)

Context: Synthesis typically involves oxidizing Benzyl N-(2-hydroxyethyl)-N-methylcarbamate (Alcohol) to the aldehyde.[1][2]

FeatureTarget: N-Cbz-N-methylglycinal Precursor: N-Cbz-N-methylaminoethanol Diagnostic Action
Aldehyde Proton ~9.55 & 9.65 ppm (Two singlets, Rotamers)Absent Primary confirmation of oxidation.[1][2]
Alpha-Protons ~3.9 – 4.1 ppm (Deshielded, singlet/split)~3.4 – 3.7 ppm (Multiplet/Triplet)Check for residual upfield signals indicating incomplete reaction.
N-Methyl ~2.95 & 3.05 ppm (Distinct rotamer split)~2.90 ppm (Often broader, less distinct split)Secondary confirmation.
Stability Low (Prone to hydration/oxidation)High (Stable alcohol)Store aldehyde under inert gas at -20°C.
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Context: Solvent choice dictates whether you see the pure aldehyde or a mixture of species.

SolventPerformance Recommendation
CDCl₃ (Dry) Optimal. Shows distinct rotamers.[1][2] Minimizes hydration if molecular sieves are used.[1][2]Standard QC. Use for purity assays.[1][2]
DMSO-d₆ Poor for Purity. Hygroscopic nature often forces equilibrium toward the hydrate or hemiacetal.[1][2] Rotamers may coalesce due to higher viscosity/interaction.[1][2]Avoid unless checking solubility or high-temp studies.
D₂O Invalid. Molecule exists almost exclusively as the hydrate (gem-diol).[1] Aldehyde peak vanishes.[1][2]Do Not Use.
Part 3: Visualization of Dynamics[2]
Diagram 1: The Dual-Equilibrium Challenge

This diagram illustrates the two competing equilibria that complicate the NMR analysis: Rotamerism (Conformational) and Hydration (Chemical).

G cluster_0 Rotamer Equilibrium (Restricted N-CO Rotation) cluster_1 Chemical Instability Trans Major Rotamer (Trans-Carbamate) Cis Minor Rotamer (Cis-Carbamate) Trans->Cis Slow Exchange (NMR Timescale) Hydrate Gem-Diol (Hydrate) [Impurity in Wet Solvent] Trans->Hydrate + H₂O (Reversible) Cis->Hydrate + H₂O caption Fig 1: The target molecule exists as two rotamers. Presence of water shifts both to the Hydrate form.

[3]

Diagram 2: Recommended Analytical Workflow

A decision tree for selecting the correct NMR protocol based on the sample state.

Workflow Start Start: Crude/Purified Sample SolventCheck Is Solvent 100% Dry? Start->SolventCheck Dry Yes (CDCl3 + Sieves) SolventCheck->Dry Preferred Wet No / Uncertain SolventCheck->Wet Risk ProcessDry Acquire 1H NMR (298 K) Dry->ProcessDry ProcessWet Pre-treat: Filter through anhydrous Na2SO4 Wet->ProcessWet Analyze Analyze Spectrum ProcessDry->Analyze ProcessWet->Dry ResultA Result: Sharp Rotamer Pairs (Aldehyde Visible) Analyze->ResultA Success ResultB Result: Broad/Missing Peaks (Hydrate Interference) Analyze->ResultB Failure (Re-dry) caption Fig 2: Protocol for ensuring aldehyde visibility by eliminating moisture interference.

Part 4: Validated Experimental Protocol

To ensure reproducibility and distinguish the product from artifacts, follow this "Self-Validating" protocol.

1. Sample Preparation (The "Dry" Method)

  • Objective: Eliminate hydration equilibrium to simplify the spectrum.

  • Step 1: Take ~10 mg of the Benzyl N-methyl-N-(2-oxoethyl)carbamate oil.[1][2]

  • Step 2: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) that has been stored over 4Å molecular sieves.

    • Why? Standard CDCl₃ often contains traces of HCl and water, which catalyze hydration and acetalization.

  • Step 3: Transfer to the NMR tube and cap immediately. Analyze within 30 minutes.

2. Acquisition Parameters

  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Why? The aldehyde proton has a long T1 relaxation time. A short delay will under-integrate the aldehyde peak relative to the N-methyl group, leading to incorrect purity calculations.[1]

  • Scans: 16–32 scans are sufficient for >95% purity.[1][2]

3. Data Interpretation (The "Rotamer Check")

  • Do not integrate the entire spectrum as a single entity.

  • Validation Step: Integrate the two aldehyde singlets (~9.5 ppm and ~9.6 ppm). Their sum should integrate to 1.0H relative to the aromatic region (5.0H).

  • If the sum is < 0.8H, your sample is likely hydrated (check 5–6 ppm region for broad OH/CH signals) or oxidized to the carboxylic acid (check >10 ppm broad singlet).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280458, Benzyl N-(2-hydroxyethyl)carbamate. [Link][1]

    • Context: Source of structure and identifiers for the precursor and related carbamate deriv
  • Context: Verification of CAS number and physical properties (boiling point/density) for the target aldehyde.
  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde. Journal of Organic Chemistry. [Link]

    • Context: Authoritative grounding for the aldehyde-hydrate equilibrium mechanism in N-heterocyclic aldehydes, analogous to the N-protected glycinal system.[1][2]

  • Context: Safety and handling data confirming the instability and storage requirements (-20°C, inert atmosphere) relevant to the "Stability" comparison.
  • RSC Advances (2014). Rotamers in N-methylated peptides and carbamates. [Link]

    • Context: General reference for the cis/trans rotamerism observed in N-methyl-carbamate systems (Weinreb amides and similar deriv

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of Benzyl N-methyl-N-(2-oxoethyl)carbamate

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2), a key intermediate in synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2), a key intermediate in synthetic organic chemistry.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the nuances of ionization methods and fragmentation pathways, offering field-proven insights and detailed experimental protocols to ensure accurate structural elucidation and quantification.

The unique structure of this compound, featuring a benzyl protecting group, an N-methylcarbamate core, and a reactive aldehyde moiety, presents specific challenges and opportunities for mass spectrometric analysis. This guide will objectively compare the performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), providing the causal logic behind experimental choices to empower robust and reliable analytical method development.

Analyte at a Glance: Chemical Properties

A foundational understanding of the analyte's physicochemical properties is critical for selecting the appropriate mass spectrometry strategy.

  • Molecular Formula: C₁₁H₁₃NO₃[1][3]

  • Molecular Weight (Average): 207.23 g/mol [1][3]

  • Monoisotopic Mass: 207.08954 Da[4]

  • Structure: Comprises a polar carbamate group, a nonpolar benzyl ring, and a reactive aldehyde. This amphiphilic nature influences its ionization efficiency in different sources.

Section 1: Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization source is the most critical parameter in developing a mass spectrometry method. It dictates the form of the initial ion and its propensity for in-source decay, fundamentally influencing sensitivity and spectral interpretation. For Benzyl N-methyl-N-(2-oxoethyl)carbamate, both ESI and APCI are viable but serve distinct analytical objectives.

Electrospray Ionization (ESI): The Preferred Method for High-Sensitivity Detection

ESI is a "soft" ionization technique that generates ions from a liquid phase, making it exceptionally well-suited for polar and thermally labile molecules.[5] Given the carbamate and aldehyde functionalities, ESI is the primary choice for achieving abundant molecular ions with minimal fragmentation.

  • Mechanism & Causality: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[6] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this analyte, the nitrogen and oxygen atoms in the carbamate group are preferential sites for protonation.[7] This leads to a strong and stable pseudomolecular ion, which is ideal for quantification and as a precursor for tandem mass spectrometry (MS/MS).

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Complex Matrices

APCI is another soft ionization technique, but it operates via gas-phase ion-molecule reactions.[8] It is particularly effective for small, thermally stable molecules of medium polarity.[9]

  • Mechanism & Causality: In an APCI source, the sample solution is nebulized into a heated chamber, vaporizing the analyte and solvent.[10] A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules.[8][10] While APCI can successfully ionize Benzyl N-methyl-N-(2-oxoethyl)carbamate, the required thermal vaporization step risks potential degradation of the aldehyde moiety. However, APCI is often more tolerant of higher flow rates and less susceptible to matrix effects from complex sample buffers compared to ESI, making it a valuable alternative in specific applications, such as high-throughput screening.[9]

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical analytical workflow, highlighting the divergence between ESI and APCI-based methods.

MS_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis Sample Analyte in Solution LC LC Separation (Optional) Sample->LC ESI Electrospray Ionization (ESI) (Liquid-Phase) LC->ESI Soft Ionization APCI Atmospheric Pressure Chemical Ionization (APCI) (Gas-Phase) LC->APCI Thermal Desolvation & Chemical Ionization MS1 MS Scan (Full Mass Spectrum) ESI->MS1 APCI->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Data Data Analysis MS2->Data Fragmentation_Pathway cluster_frags Product Ions Precursor [M+H]⁺ C₁₁H₁₄NO₃⁺ m/z 208.10 Tropylium Tropylium Ion C₇H₇⁺ m/z 91.05 Precursor:pre->Tropylium  Benzylic Cleavage  (- C₄H₇NO₃) Loss57 [M+H - CH₃NCO]⁺ C₉H₁₁O₂⁺ m/z 151.08 Precursor:pre->Loss57  Loss of Methyl Isocyanate  (- C₂H₃NO) LossCO [M+H - CO]⁺ C₁₀H₁₄NO₂⁺ m/z 180.10 Precursor:pre->LossCO  Decarbonylation  (- CO)

Caption: Proposed MS/MS fragmentation of [M+H]⁺ for the analyte.

Negative Ion Mode (ESI⁻) Considerations

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 206.08 would be the precursor. Carbamate anions are known to undergo a characteristic loss of carbon dioxide (CO₂, 44.00 Da), which would yield a fragment at m/z 162.08. [11]This can serve as a complementary method for structural confirmation.

Section 4: Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for method development.

Protocol 1: High-Sensitivity LC-ESI-MS/MS Analysis

This method is optimized for the sensitive detection and structural confirmation of the analyte.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Benzyl N-methyl-N-(2-oxoethyl)carbamate in acetonitrile.

    • Create a working solution by diluting the stock to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Desolvation Temperature: 350 °C.

    • MS Scan Mode: Full scan from m/z 50 to 300 to detect the precursor ion.

    • MS/MS Scan Mode: Product ion scan of precursor m/z 208.10.

    • Collision Energy: Use a collision energy ramp (e.g., 10-30 eV) to observe all major fragments.

Protocol 2: Rapid Direct Infusion APCI-MS Analysis

This method is suitable for rapid screening or when LC separation is not required.

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the analyte in 70:30 methanol:water. Higher organic content aids vaporization in the APCI source.

  • Infusion Conditions:

    • Method: Direct infusion via syringe pump.

    • Flow Rate: 10 µL/min.

  • Mass Spectrometry (MS) Conditions (Positive APCI Mode):

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

    • Corona Discharge Current: 4.0 µA.

    • Vaporizer Temperature: 400 °C.

    • Source Temperature: 130 °C.

    • Sheath Gas Flow: 40 arbitrary units (Nitrogen).

    • Auxiliary Gas Flow: 10 arbitrary units.

    • MS Scan Mode: Full scan from m/z 50 to 300.

Conclusion

The mass spectrometric analysis of Benzyl N-methyl-N-(2-oxoethyl)carbamate is most effectively achieved using Electrospray Ionization (ESI) in positive ion mode, coupled with tandem mass spectrometry. This approach provides high sensitivity for the protonated molecular ion (m/z 208.10) and generates structurally diagnostic fragments, most notably the tropylium ion (m/z 91.05) and the fragment resulting from the neutral loss of methyl isocyanate (m/z 151.08). While APCI serves as a viable alternative for rapid screening, ESI offers superior performance for detailed characterization and quantification. The protocols and fragmentation pathways detailed in this guide provide a comprehensive framework for researchers to develop and validate robust analytical methods for this compound and structurally related molecules.

References

  • Damsten, M. C., & van der Marel, G. A. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

  • PubChemLite. Benzyl n-methyl-n-(2-oxoethyl)carbamate. Available at: [Link]

  • PubChem. benzyl N-(2-hydroxyethyl)carbamate. Available at: [Link]

  • Frkanec, L., & Frkanec, Z. (2012). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates. eCommons. Available at: [Link]

  • ResearchGate. ESI+ mass spectra of four neutral insecticides. Available at: [Link]

  • Barrow, M. P., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances. Available at: [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • Okumura, T., et al. (2001). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Analytica Chimica Acta. Available at: [Link]

  • Vogel, A. L., et al. (2013). Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MSn) for measuring organic acids in concentrated aerosol. Atmospheric Measurement Techniques. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • da Silva, G., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Available at: [Link]

  • YouTube. (2018). Part 11: Mass Spectrometry- APCI | Atmospheric Pressure Chemical Ionization Technique. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

Sources

Validation

Technical Purity Assessment Guide: Benzyl N-methyl-N-(2-oxoethyl)carbamate

Executive Summary Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal) represents a unique analytical challenge in drug development. As a protected amino aldehyde, it serves as a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-methyl-N-(2-oxoethyl)carbamate (also known as N-Cbz-N-methylglycinal) represents a unique analytical challenge in drug development. As a protected amino aldehyde, it serves as a critical intermediate in the synthesis of peptidomimetics and protease inhibitors.[1] However, its purity assessment is frequently compromised by two distinct physicochemical phenomena: aldehyde hydration and carbamate rotamerism .

Standard analytical certificates often report false "impurities" due to these reversible behaviors. This guide provides a definitive comparison of analytical methodologies, establishing Quantitative NMR (qNMR) as the primary reference standard for absolute purity, while optimizing RP-HPLC and DNPH Derivatization for routine quality control.

The Analytical Challenge: Why Standard Methods Fail

Before selecting a protocol, the analyst must understand the molecule's dynamic behavior in solution.

A. The "Ghost" Impurities (Rotamerism)

The


-methyl-carbamate moiety exhibits restricted rotation around the N-C(O) bond, leading to distinct cis and trans conformers (rotamers).
  • In HPLC: At ambient temperature (25°C), the interconversion rate is slow on the chromatographic timescale, resulting in split peaks or a "saddle" peak shape often mistaken for contamination.

  • In NMR: Two distinct sets of signals appear (e.g., two N-methyl singlets), complicating integration.

B. The Hydration Equilibrium

The terminal aldehyde group is highly electrophilic. In the presence of water (common in Reverse Phase HPLC mobile phases), it exists in equilibrium with its gem-diol (hydrate) form.

  • Consequence: Peak broadening and tailing in HPLC; reduced aldehyde proton signal intensity in NMR if wet solvents are used.

Comparative Methodology: Selecting the Right Tool

FeatureMethod A: qNMR (1H) Method B: Direct RP-HPLC Method C: DNPH-HPLC
Primary Utility Absolute Purity (Assay) Routine QC / Impurity ProfilingTrace Aldehyde Quantification
Handling Rotamers Integrate both conformersRequires Heating (>50°C) Derivatization locks conformation
Handling Hydration Use anhydrous solvents (DMSO-d6)Equilibrium causes tailingHydrazone formation eliminates hydrate
Reference Standard Not required (Internal Std used)Required for quantificationRequired (Derivatized Std)
Precision High (<1.0% RSD)Medium (due to peak shape)High (UV sensitive)
Throughput Low (15-30 min/sample)High (5-10 min/sample)Low (Sample prep heavy)

Experimental Protocols

Method A: Quantitative NMR (The "Truth" Standard)

Objective: Determine absolute mass purity without a reference standard of the analyte.

Reagents:

  • Solvent: DMSO-d6 (Anhydrous, 99.9% D). Avoid CDCl3 due to potential acid traces causing degradation.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Must be non-volatile and non-reactive.

Protocol:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Crucial for full relaxation of aldehyde protons).

    • Scans: 16 or 32.

    • Temperature: 298 K (25°C).

Data Analysis (Addressing Rotamers): The aldehyde proton (-CHO) will appear as two signals (major/minor rotamers) between 9.5 – 9.8 ppm .

  • Calculation: Sum the integrals of both rotamer peaks for the aldehyde proton (

    
    ).
    
  • Formula:

    
    
    (Where 
    
    
    
    = number of protons,
    
    
    = molecular weight,
    
    
    = purity of IS)[2][3][4][5][6]
Method B: High-Temperature RP-HPLC (Routine QC)

Objective: Quick purity check coalescing rotamers into a single sharp peak.

Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 50°C (CRITICAL: Promotes rapid rotamer interconversion).

  • Detection: UV at 210 nm (amide backbone) and 254 nm (benzyl group).

Why this works: At 50°C, the energy barrier for rotation around the carbamate bond is overcome on the time scale of the separation, merging the split peaks into a single, quantifiable Gaussian peak.

Method C: DNPH Derivatization (Stabilization)

Objective: Eliminate instability for precise quantification or storage stability studies.

Principle: Acid-catalyzed condensation with 2,4-Dinitrophenylhydrazine (DNPH) yields a stable hydrazone, detectable at 360 nm (high specificity).

Protocol:

  • Reagent Prep: Dissolve DNPH in 2N HCl.

  • Reaction: Mix sample (in ACN) with excess DNPH solution. Incubate at 40°C for 30 mins.

  • Analysis: Inject onto RP-HPLC (Standard 25°C is acceptable here as the hydrazone is rigid).

  • Detection: UV at 360 nm . This wavelength filters out non-carbonyl impurities.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the specific data requirement (Absolute Purity vs. Routine QC).

AnalyticalWorkflow Start Start: Purity Assessment Benzyl N-methyl-N-(2-oxoethyl)carbamate Goal Define Analytical Goal Start->Goal AbsPurity Absolute Purity / Assay (No Ref Standard) Goal->AbsPurity RoutineQC Routine QC / Batch Release (Ref Standard Available) Goal->RoutineQC TraceImp Trace Aldehyde / Stability Goal->TraceImp qNMR Method A: qNMR (DMSO-d6, D1=60s) AbsPurity->qNMR HPLC_HighT Method B: RP-HPLC (50°C Column Temp) RoutineQC->HPLC_HighT DNPH Method C: DNPH Derivatization (UV @ 360nm) TraceImp->DNPH RotamerCheck Sum Rotamer Integrals (Major + Minor) qNMR->RotamerCheck Critical Step Coalescence Coalesce Rotamers (Single Peak) HPLC_HighT->Coalescence Temperature Effect Hydrazone Form Stable Hydrazone (Eliminate Hydration) DNPH->Hydrazone Stabilization Result1 Mass Balance Purity % RotamerCheck->Result1 Result2 Chromatographic Purity % Coalescence->Result2 Hydrazone->Result2

Caption: Analytical Decision Matrix for N-Cbz-N-methylglycinal, highlighting the handling of rotamers and hydration across different methodologies.

Data Interpretation Guide

Table 1: Expected Performance Metrics
ParameterqNMR (Method A)HPLC @ 50°C (Method B)
Linearity (

)
> 0.999 (Structural)> 0.999 (Concentration)
LOD / LOQ ~0.1 mg (Sample limited)< 0.05 µg (High Sensitivity)
Specificity Excellent (Structure ID)Good (Retention Time)
Interference Solvent peaks, WaterCo-eluting isomers
Typical Result 98.5% (Absolute)99.2% (Area %)

Note: HPLC Area % often overestimates purity because it does not detect inorganic salts, water, or residual solvents which qNMR will identify.

Troubleshooting "Split Peaks"

If you observe split peaks in Method B (HPLC):

  • Check Temperature: Ensure column oven is actually at 50°C.

  • Check Flow Rate: Lower flow rates allow more time for on-column rotamer interconversion (coalescence).

  • Verification: Re-inject the same sample. If the ratio of the split peaks remains constant (e.g., 60:40) regardless of concentration, it is rotamerism, not impurity.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Teo, Y. C., et al. (2016). "α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation." Monash University / J. Org. Chem. (Demonstrates handling of Cbz-amino aldehydes).

  • Uchiyama, S., et al. (2011). "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography." Journal of Chromatography B.

  • Holzgrabe, U. (2010).[7] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General principles for qNMR internal standards).

Sources

Comparative

Comparison of Cbz and Boc Protecting Groups for Amino Aldehydes

Executive Summary In the synthesis of complex peptides and peptidomimetics, amino aldehydes are high-value "chiral pool" intermediates. However, they are chemically fragile, prone to racemization, hydrate formation, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex peptides and peptidomimetics, amino aldehydes are high-value "chiral pool" intermediates. However, they are chemically fragile, prone to racemization, hydrate formation, and polymerization.

The choice between Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection is rarely a matter of simple preference; it is a strategic decision dictated by the physical state of the intermediate and the downstream chemistry.

  • Select Cbz when you prioritize crystallinity and shelf-stability . Cbz-amino aldehydes are more likely to be solids, allowing purification via recrystallization—crucial for avoiding the racemization risks associated with silica gel chromatography.

  • Select Boc when the subsequent step involves hydrogenation (e.g., reductive amination) or strongly basic nucleophiles (e.g., Grignard additions) where the carbamate must remain inert. Note that Boc-amino aldehydes are frequently oils, often requiring immediate use or low-temperature storage.

Mechanistic & Physical Comparison

Electronic Effects and Racemization Risk

The "Achilles' heel" of amino aldehydes is the acidity of the


-proton. The electron-withdrawing nature of the aldehyde carbonyl, combined with the carbamate nitrogen, lowers the pKa of the 

-proton, making it susceptible to base-catalyzed enolization and subsequent racemization.
  • Inductive Effects: Both Cbz and Boc are carbamates.[1][2] However, the tert-butyl group of Boc is slightly more electron-donating (+I effect) than the benzyl group of Cbz. Theoretically, this makes the Boc carbonyl oxygen slightly more basic and the NH proton slightly less acidic, potentially offering marginal stability advantages.

  • Reality Check: In practice, steric bulk and solubility dominate. The primary driver of racemization is not the protecting group's electronics, but the purification method .

The Crystallinity Factor (Critical for Scale-Up)

This is the most distinct practical difference.

  • Cbz Derivatives: The aromatic ring facilitates

    
    -
    
    
    
    stacking, often yielding crystalline solids.
    • Advantage:[3][4][5][6][7][8] Can be purified by recrystallization (e.g., EtOAc/Hexanes), preserving optical purity.

  • Boc Derivatives: The aliphatic tert-butyl group disrupts packing, frequently resulting in oils or low-melting solids.

    • Disadvantage:[7] Often requires flash chromatography. Silica gel is slightly acidic and possesses active hydroxyls that can catalyze epimerization or hydrate formation during elution.

Synthesis Workflows & Protocols

Decision Logic: Synthesis Pathways

The following diagram outlines the decision process for generating amino aldehydes based on the protecting group and starting material.

G Start Target: Chiral Amino Aldehyde Choice Select Protecting Group Start->Choice Cbz_Route Cbz-Protection Choice->Cbz_Route If Hydrogenation Forbidden Boc_Route Boc-Protection Choice->Boc_Route If Acid Lability Required Method_Ox Oxidation (From Alcohol) (Dess-Martin / Swern) Cbz_Route->Method_Ox Method_Red Reduction (From Ester) (DIBAL-H via Weinreb) Cbz_Route->Method_Red Boc_Route->Method_Ox Boc_Route->Method_Red Outcome_Cbz Outcome: Crystalline Solid (High Optical Purity) Method_Ox->Outcome_Cbz Cbz Outcome_Boc Outcome: Viscous Oil (Risk of Epimerization) Method_Ox->Outcome_Boc Boc Method_Red->Outcome_Cbz Method_Red->Outcome_Boc Purify_Cryst Purification: Recrystallization Outcome_Cbz->Purify_Cryst Purify_Chrom Purification: Flash Chromatography (Fast! Cold!) Outcome_Boc->Purify_Chrom

Figure 1: Strategic workflow for amino aldehyde synthesis. Note the divergence in purification methods driven by the physical state of the product.

Experimental Protocol: Oxidation (Dess-Martin Periodinane)

The oxidation of N-protected amino alcohols is the most common route. The Dess-Martin Periodinane (DMP) method is preferred over Swern for amino aldehydes because it avoids the basic conditions (Et3N) of the Swern workup that promote racemization.

Protocol (Self-Validating System):

  • Setup: Dissolve N-Boc or N-Cbz amino alcohol (1.0 equiv) in wet DCM (DMP requires trace water to accelerate the mechanism, preventing long reaction times).

  • Addition: Add DMP (1.2 equiv) at 0°C. Warm to RT.

  • Monitoring (Validation): TLC must show complete consumption of alcohol. If slow, racemization risk increases.

  • Quench: Pour into a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Crucial: Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation:

    • For Cbz: Evaporate solvent. Triturate with Et2O/Hexane. Filter the solid.

    • For Boc: Evaporate solvent. If oil, pass through a short silica plug (neutralized with 1% Et3N) immediately. Do not store.

Experimental Protocol: Reduction (Weinreb Amide)

Reduction of the Weinreb amide (N-methoxy-N-methylamide) with LiAlH4 or DIBAL-H is excellent for scale but requires strict temperature control.

Protocol:

  • Setup: Dissolve Weinreb amide in anhydrous THF. Cool to -78°C.

  • Reduction: Add LiAlH4 (1.2 equiv) dropwise. The stable chelated intermediate prevents over-reduction to the alcohol.

  • Quench (The Danger Zone): Quench with NaHSO4 (aq) or KHSO4. Avoid alkaline workups (like Fieser workup) which will instantly racemize the newly formed aldehyde.

Stability & Degradation Pathways

Understanding how these molecules die is essential for troubleshooting.

Stability Aldehyde Pure Amino Aldehyde (Chiral) Enol Enol Intermediate (Achiral/Planar) Aldehyde->Enol  Base/Silica   Hydrate Aldehyde Hydrate (Gem-diol) Aldehyde->Hydrate  Equilibrium   Racemate Racemic Mixture (Dead Product) Enol->Racemate  Tautomerization   Silica Silica Gel / Base Silica->Enol Water H2O / Air Water->Hydrate

Figure 2: Primary degradation pathways. Racemization is irreversible; Hydrate formation is reversible but complicates NMR analysis.

Self-Validation: Checking Optical Purity

Never assume your aldehyde is optically pure.

  • Specific Rotation: Unreliable due to hydrate equilibrium.

  • The Gold Standard: Reduce a small aliquot of your aldehyde back to the alcohol with NaBH4. Derivatize this alcohol with Mosher's acid chloride. Analyze by 1H or 19F NMR to detect diastereomers.

Comparative Decision Matrix

FeatureN-Boc Amino Aldehyde N-Cbz Amino Aldehyde
Physical State Often Oil / Amorphous SolidOften Crystalline Solid
Purification Flash Chromatography (Risk!)Recrystallization (Safe)
Stability on Silica Moderate (Risk of acid deprotection)Good (Stable to mild acid)
Racemization Risk High (during chromatography)Low (if crystallized)
Deprotection Acid (TFA/HCl)Hydrogenolysis (

) or HBr
Orthogonality Compatible with hydrogenationCompatible with mild acid/base
Best For... Reductive aminations; Grignard additions.Long-term storage; Scale-up; Wittig reactions.

References

  • Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected α-amino aldehydes. The Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[9] Synthesis, 1983(08), 676–678. Link

  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(30), 6847–6857. Link

  • Luly, J. R., et al. (1987). A synthesis of protected amino acid aldehydes. The Journal of Organic Chemistry, 52(8), 1487–1492. Link

Sources

Validation

A Technical Guide to the Efficacy of Benzyl N-methyl-N-(2-oxoethyl)carbamate in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the efficient construction of complex mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. This guide provides an in-depth technical analysis of Benzyl N-methyl-N-(2-oxoethyl)carbamate, a specialized reagent for the introduction of N-methylated glycine units in multi-step synthesis. Its performance will be objectively compared with alternative methodologies, supported by available experimental data, to offer a comprehensive resource for researchers navigating the challenges of synthesizing N-substituted glycine oligomers, commonly known as peptoids.

Introduction: The Significance of N-Substituted Glycine Monomers

N-substituted glycine oligomers, or peptoids, are a class of peptide mimics that have garnered significant attention due to their enhanced proteolytic stability and potential for diverse side-chain functionalization.[1][2] These characteristics make them attractive candidates for various applications, including therapeutics and diagnostics.[1] The synthesis of peptoids is most commonly achieved through the "submonomer" method on a solid support, a two-step iterative process involving acylation and nucleophilic displacement.[3][4] The choice of the N-substituted glycine monomer is critical to the success of this methodology, influencing reaction efficiency, yield, and the overall properties of the resulting peptoid.

Benzyl N-methyl-N-(2-oxoethyl)carbamate, with its carboxybenzyl (Cbz) protected N-methylamino group and an aldehyde functionality, represents a key building block for incorporating N-methylglycine units into a growing peptoid chain. The Cbz group offers stability under a range of reaction conditions and can be selectively removed, providing an orthogonal protection strategy in complex syntheses.

The Role of Benzyl N-methyl-N-(2-oxoethyl)carbamate in Peptoid Synthesis

Benzyl N-methyl-N-(2-oxoethyl)carbamate serves as a synthetic equivalent of a Cbz-protected N-methylglycine monomer in the submonomer approach to peptoid synthesis. The aldehyde group allows for its incorporation into the growing peptoid chain via reductive amination.

Below is a diagram illustrating the general workflow of the submonomer peptoid synthesis, highlighting the step where a reagent like Benzyl N-methyl-N-(2-oxoethyl)carbamate would be utilized.

G cluster_0 Solid Support cluster_1 Monomer Addition Cycle cluster_2 Alternative Monomer Incorporation Resin Resin with Linker and Initial Amine Acylation Step 1: Acylation (e.g., with Bromoacetic Acid) Resin->Acylation 1. ReductiveAmination Reductive Amination (using Aldehyde-functionalized Monomer) Resin->ReductiveAmination Alternative Step 1 Displacement Step 2: Nucleophilic Displacement (with Primary Amine R-NH2) Acylation->Displacement 2. Displacement->Acylation Repeat n times Cleavage Cleavage from Resin Displacement->Cleavage ReductiveAmination->Acylation Alternative Step 2 Peptoid Final Peptoid Cleavage->Peptoid

Figure 1: General workflow of solid-phase peptoid synthesis using the submonomer method. The dashed lines indicate an alternative monomer incorporation strategy, such as reductive amination with an aldehyde-containing monomer.

Performance Comparison: Benzyl N-methyl-N-(2-oxoethyl)carbamate vs. Alternatives

The efficacy of Benzyl N-methyl-N-(2-oxoethyl)carbamate can be best understood by comparing it to other commonly employed methods for introducing N-substituted glycine units. The primary alternatives include the use of pre-synthesized N-protected glycine monomers and other in-situ functionalization strategies.

Method/ReagentProtecting GroupKey AdvantagesKey DisadvantagesTypical Yields (per step)
Benzyl N-methyl-N-(2-oxoethyl)carbamate CbzOrthogonal to Boc and Fmoc; stable protecting group.Aldehyde reactivity can be sensitive; limited specific data.Estimated >90% (based on similar reactions)
N-Boc-N-methylglycine BocWidely available; well-established protocols.Acid-labile, not orthogonal to acid-sensitive groups.>95%
N-Fmoc-N-methylglycine FmocBase-labile, orthogonal to acid-labile groups; suitable for automated synthesis.Fmoc group is bulky; potential for side reactions during deprotection.>95%
On-resin N-methylation (e.g., o-NBS)Introduces methylation at a specific position on the growing chain.Multi-step process on the resin; can have variable efficiency.[5]70-95%

Data Interpretation: The yields presented are typical for solid-phase synthesis and can vary depending on the specific sequence, reagents, and reaction conditions. While specific yield data for Benzyl N-methyl-N-(2-oxoethyl)carbamate is not widely published, the efficiency of reductive amination and the robustness of the Cbz protecting group suggest that high coupling efficiencies are achievable.

Experimental Protocols

General Protocol for Solid-Phase Peptoid Synthesis (Submonomer Method)

This protocol outlines the fundamental steps for synthesizing a peptoid on a solid support.[4]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the initial amine.

  • Acylation: Add a solution of bromoacetic acid and a carbodiimide coupling agent (e.g., N,N'-diisopropylcarbodiimide, DIC) in DMF to the resin to acylate the free amine.

  • Nucleophilic Displacement: Introduce the desired side chain by adding a solution of the primary amine (R-NH₂) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). For incorporating an N-methylglycine unit using an aldehyde-functionalized monomer, this step would be replaced by a reductive amination protocol.

  • Iteration: Repeat steps 3 and 4 for each subsequent monomer to build the desired peptoid sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptoid from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Hypothetical Protocol for Incorporating Benzyl N-methyl-N-(2-oxoethyl)carbamate via Reductive Amination

This protocol is a projected methodology based on standard reductive amination procedures on a solid support.

  • Resin Preparation: Start with a resin-bound amine.

  • Reductive Amination:

    • Swell the resin in a suitable solvent (e.g., 1% acetic acid in DMF).

    • Add a solution of Benzyl N-methyl-N-(2-oxoethyl)carbamate (1.5-2 equivalents) to the resin.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), and allow the reaction to proceed for several hours.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

  • Chain Elongation: Proceed with the next acylation and displacement steps as per the general submonomer protocol.

Causality Behind Experimental Choices

The choice of protecting group is a critical decision in multi-step synthesis. The Cbz group on Benzyl N-methyl-N-(2-oxoethyl)carbamate is stable to the basic conditions often used for Fmoc deprotection, making it an orthogonal protecting group. This orthogonality is crucial when synthesizing complex molecules with multiple functional groups that require different protection strategies.

The aldehyde functionality provides an alternative to the more common bromoacetylation/amine displacement sequence. Reductive amination can be a milder alternative for certain substrates and can offer different selectivity.

Challenges and Considerations in N-Methylated Peptoid Synthesis

The synthesis of N-methylated peptides and peptoids presents unique challenges. The N-methylation can increase the steric hindrance around the nitrogen atom, potentially leading to slower and less efficient coupling reactions.[6] Furthermore, the presence of N-alkylation can favor the formation of cis-amide bonds, which can impact the secondary structure of the resulting oligomer. Careful optimization of coupling reagents, reaction times, and temperatures is often necessary to achieve high yields and purity.[7]

Conclusion

Benzyl N-methyl-N-(2-oxoethyl)carbamate is a valuable, albeit specialized, reagent for the synthesis of N-methylated peptoids. Its key advantage lies in the Cbz protecting group, which offers orthogonality to other common protecting groups used in solid-phase synthesis. While specific, comparative quantitative data for this particular reagent is sparse in the literature, its structural features suggest it is a viable and effective tool for introducing N-methylglycine units, particularly in the context of complex, multi-step syntheses where protecting group strategy is paramount.

The choice between using a pre-functionalized aldehyde like Benzyl N-methyl-N-(2-oxoethyl)carbamate and other methods, such as on-resin methylation or the use of Boc- or Fmoc-protected monomers, will depend on the specific synthetic goals, the desired sequence, and the overall protecting group strategy of the target molecule. Researchers are encouraged to consider the trade-offs in terms of reagent availability, cost, and the potential for side reactions when selecting their synthetic approach.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Benzyl Carbamate

Introduction: The Criticality of Benzyl Carbamate Quantification In the realm of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Benzyl Carbamate Quantification

In the realm of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Benzyl carbamate (Cbz-NH2), a compound widely used as a protecting group in organic synthesis and a key intermediate, presents a unique analytical challenge.[1] Structurally, it contains a carbamate functional group which is a "structural alert" for potential genotoxicity.[2][3][4] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent controls for such potential genotoxic impurities (PGIs).[5][6][7] The Threshold of Toxicological Concern (TTC) concept is often applied, setting a default acceptable intake for a PGI at 1.5 µ g/day for lifetime exposure, which translates to controlling these impurities at parts-per-million (ppm) levels in the final drug substance.[5][8][9]

This low-level detection requirement necessitates the development and rigorous validation of highly sensitive and specific analytical methods.[7][10] This guide, drawing from extensive field experience, provides an in-depth comparison of the primary analytical techniques for benzyl carbamate analysis. It delves into the causality behind methodological choices and presents a framework for robust validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12][13][14][15]

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique for benzyl carbamate is governed by the required sensitivity, the sample matrix, and the specific purpose of the analysis (e.g., routine quality control vs. trace-level impurity profiling). The three most prominent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Good; peak purity can be assessed with a Diode Array Detector (DAD). Potential interference from matrix components with similar chromophores.High; mass detector provides definitive identification. Susceptible to thermal degradation of carbamates in the injector.[16][17]Excellent; based on precursor/product ion transitions (MRM), offering the highest degree of specificity and minimizing matrix effects.[18][19]
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL (ppm)~10 - 50 ng/mL (ppb)~0.1 - 5 ng/mL (ppb)[18][20]
Linearity (R²) Typically >0.999Typically >0.998Typically >0.999
Accuracy (% Recovery) 98-102%95-105% (can be affected by thermal lability)98-102%
Precision (% RSD) < 2.0%< 10%< 5.0%
Primary Application Assay, purity, and related substances in drug substance and formulated products where concentration is relatively high.Analysis of residual benzyl carbamate in raw materials or intermediates. Often requires derivatization to improve thermal stability.[21]Gold standard for trace-level PGI quantification in final drug substances and products.[18]
Expert Insights on Method Selection:
  • HPLC-UV: This is the workhorse for assay and purity testing of Active Pharmaceutical Ingredients (APIs) where benzyl carbamate might be a major component or a significant related substance.[22] Its robustness and simplicity are advantageous. However, for PGI-level quantification, it typically lacks the required sensitivity.

  • GC-MS: While offering excellent sensitivity, the primary challenge with carbamates is their thermal instability.[16] Direct injection into a hot GC inlet can cause degradation, leading to poor reproducibility and inaccurate quantification.[17] This can sometimes be mitigated by using temperature-programmable injectors or by derivatizing the carbamate to a more stable form, though this adds complexity to the sample preparation.[21]

  • LC-MS/MS: This technique is unequivocally the preferred method for controlling benzyl carbamate at the trace levels required for genotoxic impurities.[20][23] The combination of liquid chromatography's gentle separation with the unparalleled sensitivity and specificity of tandem mass spectrometry allows for direct quantification at levels far below the TTC limits, even in complex matrices.[18]

The Validation Workflow: A Self-Validating System

A robust analytical method is one that has been proven "fit for purpose" through a systematic validation process. The workflow, guided by ICH Q2(R1), is not just a series of experiments but a logical progression designed to build confidence in the method's performance.[13][14]

G Start Method Development & Optimization Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Confirms separation Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Establishes range Accuracy->Precision Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness LOD_LOQ->Accuracy Accuracy at LOQ End Validation Report & Method Implementation Robustness->End

Caption: A typical workflow for analytical method validation per ICH Q2(R1).

Deep Dive: Key Validation Parameters & Causality

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[15] It is the cornerstone of a stability-indicating method.

  • Why it's critical: Without proven specificity, a peak appearing at the retention time of benzyl carbamate could be a composite of the analyte and a co-eluting impurity, leading to erroneously high results.

  • The Role of Forced Degradation: To challenge the method's specificity, forced degradation (or stress testing) is essential.[24][25] The drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[26][27] The goal is to achieve modest degradation, typically 5-20%.[25] The stressed samples are then analyzed to ensure that the benzyl carbamate peak is well-resolved from all generated degradants.[28] This process demonstrates that the method can accurately measure a decrease in the parent compound and an increase in degradation products over time.

G cluster_0 Method Validation Specificity Specificity The ability to measure the analyte in the presence of interferences. Outcome Outcome A 'Stability-Indicating' Method Specificity->Outcome Confirms ForcedDeg Forced Degradation - Acid Hydrolysis - Base Hydrolysis - Oxidation (e.g., H₂O₂) - Thermal Stress - Photolytic Stress ForcedDeg->Specificity Challenges

Caption: Relationship between Forced Degradation and Method Specificity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

For a PGI like benzyl carbamate, the LOQ is arguably the most critical performance characteristic.

  • LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable accuracy and precision.[15]

  • Why it's critical: The method's LOQ must be at or below the control threshold for the impurity. For a PGI with a 1.5 µ g/day permitted daily exposure in a drug with a 1 g/day maximum daily dose, the control threshold is 1.5 ppm. Therefore, the analytical method must have a validated LOQ of ≤ 1.5 ppm.

  • Causality in Determination: The LOQ is typically established by evaluating the signal-to-noise ratio (S/N) of a low-level standard (a ratio of 10:1 is common) or based on the standard deviation of the response and the slope of the calibration curve. It is then proven by analyzing multiple preparations (e.g., n=6) of a sample spiked at the proposed LOQ concentration and demonstrating acceptable precision (%RSD) and accuracy (% Recovery).

Experimental Protocol: Validated LC-MS/MS Method for Benzyl Carbamate

This protocol describes a self-validating system for the quantification of benzyl carbamate at PGI levels in a drug substance.

1. Instrumentation and Materials:

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water, Benzyl Carbamate reference standard.

2. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Benzyl carbamate (MW: 151.16). Precursor Ion: m/z 152.1 [M+H]⁺. Product Ions: e.g., m/z 108.1 (quantifier), m/z 91.1 (qualifier). Note: Transitions must be empirically optimized.

3. Standard and Sample Preparation:

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of benzyl carbamate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the desired range (e.g., 0.5 ng/mL to 100 ng/mL).

  • Sample Preparation (Targeting 1.5 ppm in a 1 g/day drug): Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a 10 mg/mL solution. A 1.5 ppm level in the solid corresponds to 15 ng/mL in this solution.

4. Validation Execution Steps (Abbreviated):

  • Specificity: Inject diluent, a sample of un-spiked drug substance, and a standard of benzyl carbamate to confirm no interference at the analyte's retention time. Analyze forced degradation samples to ensure peak purity and resolution from degradants.

  • Linearity & Range: Inject the calibration standards in triplicate. Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Spike the drug substance at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three independent samples at each level and calculate the percent recovery. Acceptance criteria are typically 80-120% for trace impurities.

  • Precision (Repeatability): Analyze six independent preparations of the drug substance spiked at 100% of the specification limit. Calculate the %RSD. Acceptance criterion is typically ≤ 15%.

  • LOQ Confirmation: Prepare and analyze six independent samples of the drug substance spiked at the proposed LOQ concentration. Accuracy (% Recovery) and Precision (%RSD) must meet pre-defined criteria (e.g., 70-130% recovery and ≤ 20% RSD).

Causality Note: The use of 0.1% formic acid in the mobile phase is a deliberate choice. It serves to acidify the eluent, promoting the protonation of the benzyl carbamate molecule ([M+H]⁺) in the ESI source, which is crucial for achieving high sensitivity in positive ionization mode.

Conclusion

The validation of an analytical method for a potential genotoxic impurity like benzyl carbamate is a rigorous, multi-faceted process that underpins the safety and quality of pharmaceutical products. While HPLC-UV and GC-MS have their applications, LC-MS/MS stands as the definitive technique for this challenge due to its superior sensitivity and specificity. By following a logical validation workflow grounded in the principles of ICH Q2(R1), scientists can develop a self-validating, trustworthy method. The key is not to simply follow a checklist of experiments, but to understand the causality—the "why"—behind each parameter and protocol step. This ensures the final method is not only compliant but truly robust and fit for its critical purpose.

References

  • Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation (ICH). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (1998). ProQuest. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Element. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Genotoxic Impurities: Regulatory Best Practice. (2017). Italian Medicines Agency (AIFA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Comparison of Analytical Parameters Required for Validation Forced Degradation Studies. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Ethyl Carbamate (Type-II). International Organisation of Vine and Wine (OIV). [Link]

  • Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review. [Link]

  • GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. (2017). Atlantis Press. [Link]

  • Determination of Selected Carbamate Pesticides in Water by High-Performance Liquid Chromatography. U.S. Geological Survey (USGS). [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC. [Link]

  • Genotoxic/Mutagenic Impurities Part 3: CMC (Chemistry, Manufacturing and Controls) Overview. (2013). Pharmaceutical Outsourcing. [Link]

  • Simultaneous Analysis of Carbamate Pesticides with LC-MS. Shimadzu. [Link]

  • Potential Genotoxic Impurities. Smithers. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). ResearchGate. [Link]

  • Assessment of Genotoxic Impurities. Veeprho. [Link]

  • Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. (2016). Shimadzu. [Link]

  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. (2012). SciELO. [Link]

  • LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate. [Link]

  • Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. (2015). Austin Publishing Group. [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent. [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. (2023). Engineering and Technology For Sustainable Development. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Ingenieria Analitica Sl. [Link]

  • Benzyl Hydroxymethyl Carbamate. Organic Syntheses. [Link]

  • Validation of analytical methods for ethyl carbamate in nine food matrices. (2016). PubMed. [Link]

  • Benzyl carbamate. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Benzyl N-methyl-N-(2-oxoethyl)carbamate

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS No. 107201-33-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS No. 107201-33-2). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The protocols outlined below are grounded in established safety standards and regulatory requirements, designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Benzyl N-methyl-N-(2-oxoethyl)carbamate belongs to the carbamate class of compounds. While this specific molecule's full toxicological profile is not extensively documented in public literature, the carbamate class and available safety data necessitate handling it as a hazardous substance. Carbamates as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function, making exposure a significant concern.[1]

Proper disposal is not merely a logistical step but a final, critical control measure to mitigate the risks identified below.

Table 1: Hazard Identification for Benzyl N-methyl-N-(2-oxoethyl)carbamate

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity (Oral) GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.[2][3]
Acute Toxicity (Dermal) GHS07 (Exclamation Mark) Warning H312: Harmful in contact with skin.[2][3]

| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled.[2][3] |

Data sourced from supplier Safety Data Sheets (SDS) for CAS No. 107201-33-2.

Section 2: Pre-Disposal Safety Operations

Before initiating any disposal-related activity, including the consolidation of waste, ensure the following safety measures are in place. These protocols are designed to protect personnel from accidental exposure.

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The rationale is to create a barrier between the researcher and the hazardous chemical.

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended when handling pure compound or concentrated solutions.

  • Eye Protection: Chemical splash goggles are mandatory.[4]

  • Body Protection: A buttoned lab coat must be worn to protect from skin contact.[4]

Engineering Controls

All handling and transfer of Benzyl N-methyl-N-(2-oxoethyl)carbamate, including adding it to a waste container, must be performed within a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risk, as mandated by OSHA's Laboratory Standard.[5][6]

Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating harm.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full PPE described in section 2.1.

  • Contain the Spill: For liquid spills, cover with a chemical absorbent material (e.g., sand, vermiculite). For solid spills, gently cover to avoid generating dust.[7][8]

  • Clean-Up: Carefully sweep or scoop the absorbed/solid material into a designated hazardous waste container.[7][9]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Label the container with all contents (including absorbents) and manage it as hazardous waste according to the protocol in Section 3.

Section 3: Step-by-Step Disposal Protocol

The disposal of Benzyl N-methyl-N-(2-oxoethyl)carbamate is governed by federal and local regulations. This protocol ensures compliance.

Waste Characterization

Due to their toxicity, carbamate-containing wastes are regulated by the U.S. Environmental Protection Agency (EPA) as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[10] Therefore, any quantity of Benzyl N-methyl-N-(2-oxoethyl)carbamate, including empty containers that are not triple-rinsed, must be disposed of as hazardous waste.

Waste Accumulation & Containerization

The Causality: The primary goal of this phase is to safely contain the waste in a vessel that prevents release and is clearly identified as hazardous.

  • Step 1: Select a Proper Waste Container. Use a container made of a material compatible with the chemical (e.g., high-density polyethylene, or a glass bottle if protected from breakage). The container must be in good condition and have a secure, leak-proof screw-top cap.[11]

  • Step 2: Affix a Hazardous Waste Tag. Before adding any waste, obtain an official hazardous waste tag from your institution's Environmental Health & Safety (EHS) department and attach it to the container.[12]

  • Step 3: Transfer Waste. Inside a chemical fume hood, carefully transfer the waste into the labeled container. Do not fill the container beyond 90% capacity to allow for expansion.[11] Keep the container closed at all times except when adding waste.[11]

Labeling Requirements

Accurate labeling is a cornerstone of safe waste handling and is legally required.

  • Write the full chemical name : "Benzyl N-methyl-N-(2-oxoethyl)carbamate". Do not use abbreviations or chemical formulas.[12]

  • List all constituents if it is a mixture, with percentages.

  • Clearly indicate the hazard characteristics (e.g., "Toxic").

  • Record the accumulation start date —the date the first drop of waste was added to the container.

Segregation and Storage

The Causality: Improper storage can lead to dangerous chemical reactions or accidental spills.

  • Segregation: Store the carbamate waste container segregated from incompatible materials, particularly strong acids and oxidizing agents.[4] Consult a chemical compatibility chart for specific guidance.

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13] This area must be at or near the point of generation and under the control of the laboratory personnel.

Arranging for Final Disposal

Laboratory personnel are responsible for accumulation, not final disposal.

  • Contact EHS: Once the waste container is full or you are discontinuing the process, contact your institution's EHS office to schedule a waste pickup.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required disposal method for this type of organic waste is high-temperature incineration.[14][15]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Identify Waste: Benzyl N-methyl-N- (2-oxoethyl)carbamate B Don Required PPE: Gloves, Goggles, Lab Coat A->B C Work in Chemical Fume Hood B->C D Select Compatible Container with Screw-Top Cap C->D E Affix EHS Hazardous Waste Tag D->E F Transfer Waste into Container (Do not overfill) E->F G Complete Waste Tag Information (Full Name, Date, Hazards) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatibles H->I J Container Full or Waste No Longer Generated? I->J K Contact EHS for Waste Pickup J->K Yes L EHS Transports to Licensed Disposal Facility K->L

Caption: Workflow for the safe disposal of Benzyl N-methyl-N-(2-oxoethyl)carbamate.

Section 5: Regulatory Framework

The procedures in this guide are designed to comply with two primary U.S. federal regulations.

EPA - Resource Conservation and Recovery Act (RCRA)

RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave." Carbamate wastes are specifically regulated under RCRA due to their toxicity.[10][12] This regulation mandates the stringent tracking, handling, and disposal methods described in this guide. In 2011, the EPA updated treatment standards for carbamate wastes to ensure they are adequately treated before land disposal.[16]

OSHA - Laboratory Standard (29 CFR 1910.1450)

The Occupational Safety and Health Administration (OSHA) Laboratory Standard governs the safety of personnel in laboratories.[17][18] It requires employers to create and implement a written Chemical Hygiene Plan (CHP) that includes standard operating procedures for the safe handling and disposal of hazardous chemicals.[5][6][19] The protocols for PPE, engineering controls, and spill management detailed in this guide are integral components of a compliant CHP.

References

  • Safety Data Sheet: Ammonium carbamate. Carl ROTH. [Link]

  • EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazard Summary: Benzyl Dimethylamine. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Carbamate Pesticide. Miller Chemical & Fertilizer, LLC. [Link]

  • benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3. PubChem, National Institutes of Health. [Link]

  • BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Environmental fate and toxicology of methomyl. PubMed, National Institutes of Health. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee Knoxville Environmental Health and Safety. [Link]

  • benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. Anax Laboratories. [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. Restek. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.